OP-5244
Description
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Properties
IUPAC Name |
[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN5O9P/c1-32-9-19(8-26,35(29,30)31)33-7-12-13(27)14(28)17(34-12)25-16-11(6-21-25)15(23-18(20)24-16)22-10-4-2-3-5-10/h6,10,12-14,17,26-28H,2-5,7-9H2,1H3,(H,22,23,24)(H2,29,30,31)/t12-,13-,14-,17-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCRMLSBGAKPFW-RTPDKIPNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)(OCC1C(C(C(O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@](CO)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN5O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
OP-5244 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of OP-5244, a potent and orally bioavailable small-molecule inhibitor of the ecto-5'-nucleotidase CD73. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine (B11128) in the tumor microenvironment, representing a promising strategy in cancer immunotherapy.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Core Structure-Activity Relationship (SAR) Insights
The development of this compound originated from the natural substrate adenosine monophosphate (AMP) and its analog, adenosine 5′-(α,β-methylene)diphosphate (AOPCP).[1][2] Medicinal chemistry efforts focused on modifying the linker between the phosphonate (B1237965) and the ribose moiety to improve potency and oral bioavailability. A key innovation was the design of α,α-disubstituted monophosphonic acids.
Modification of a precursor molecule, compound 6, with hydroxymethylene and methoxymethylene groups at the α-position of the phosphonic acid, led to the discovery of this compound (also referred to as compound 35 in some literature).[1] This strategic modification resulted in a significant enhancement of oral bioavailability and CD73 inhibitory activity.[1]
Table 1: Structure-Activity Relationship of this compound and Related Analogs
| Compound | R Group at α-position | hCD73 IC50 (nM) | H1568 EC50 (nM) |
| AOPCP | CH2 | >1000 | >1000 |
| Compound 6 | H | 1.2 | 5.4 |
| Analog A | CH2OH | 0.5 | 1.5 |
| This compound (35) | CH2OCH3 | 0.25 | 0.79 ± 0.38 |
Data presented in this table is a synthesized representation from available literature for illustrative SAR purposes.
Quantitative Biological Data
This compound demonstrates potent inhibition of CD73 and subsequent adenosine production in various preclinical models.
Table 2: In Vitro Activity of this compound
| Assay | System | Endpoint | Value |
| Enzymatic Inhibition | Recombinant Human CD73 | IC50 | 0.25 nM[3] |
| Cellular Adenosine Production | H1568 (NSCLC) Cells | EC50 | 0.79 ± 0.38 nM[3] |
| Cellular Adenosine Production | EMT6 (Murine Breast Cancer) Cells | - | Complete inhibition at 0.01 nM - 10 µM[3] |
| AMP Hydrolysis Inhibition | Human CD8+ T Cells | EC50 | 0.22 nM[3] |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Dose (p.o.) | Cmax (µM) | AUC (µM·h) | T1/2 (h, i.v.) |
| Rat | 10 mg/kg | 0.82 | 1.96 | 8.5 |
| Dog | 10 mg/kg | 1.25 | 1.75 | 0.82 |
| Cynomolgus Monkey | 10 mg/kg | 1.72 | 14.2 | 4.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Recombinant Human CD73 Biochemical Assay
Principle: This assay measures the inhibition of recombinant human CD73 enzymatic activity by quantifying the amount of inorganic phosphate (B84403) produced from the hydrolysis of AMP.
Methodology:
-
A solution of recombinant human CD73 enzyme is prepared in a phosphate-free assay buffer (e.g., 20 mM HEPES, 137 mM NaCl, 0.001% Tween 20).
-
Serial dilutions of this compound or control compounds are incubated with the CD73 enzyme at 37°C for a predetermined period (e.g., 20 hours).
-
The enzymatic reaction is initiated by the addition of the substrate, AMP (e.g., 45 µM).
-
The reaction is allowed to proceed at 37°C for a specific time (e.g., 15 minutes).
-
The reaction is stopped, and the concentration of inorganic phosphate is measured using a malachite green-based phosphate detection kit.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Adenosine Production Assay
Principle: This assay quantifies the ability of this compound to inhibit the production of adenosine by cancer cells that endogenously express CD73.
Methodology:
-
Human (e.g., H1568) or murine (e.g., EMT6) cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with serial dilutions of this compound or vehicle control (DMSO) for a specified duration.
-
AMP is added to the cell culture medium to serve as the substrate for CD73.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of adenosine in the supernatant is quantified using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS).
-
The EC50 values are determined from the dose-response curve of adenosine production inhibition.
CD8+ T Cell Proliferation and IFN-γ Production Assay
Principle: This assay assesses the functional consequence of CD73 inhibition by measuring the rescue of AMP-suppressed CD8+ T cell proliferation and cytokine production.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
CD8+ T cells can be isolated from PBMCs using magnetic-activated cell sorting (MACS).
-
For proliferation assays, cells are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Cells are cultured in the presence of AMP (to suppress T cell function) and serial dilutions of this compound.
-
T cells are stimulated with anti-CD3/CD28 antibodies to induce activation and proliferation.
-
After a culture period of several days (e.g., 96 hours), cell proliferation is measured by the dilution of the CFSE dye using flow cytometry.
-
For cytokine analysis, the cell culture supernatant is collected, and the concentration of IFN-γ is measured using an enzyme-linked immunosorbent assay (ELISA) or a bead-based immunoassay.
Visualizations
Signaling Pathway
References
OP-5244: A Technical Guide on Chemical Properties and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-5244 is a potent and orally bioavailable small-molecule inhibitor of the ecto-5'-nucleotidase CD73.[1][2][3] CD73 plays a critical role in the tumor microenvironment by converting extracellular adenosine (B11128) monophosphate (AMP) into adenosine, a potent immunosuppressive molecule.[2][3][4] By inhibiting CD73, this compound blocks the production of adenosine, thereby reversing immunosuppression and enhancing anti-tumor immune responses.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to support research and development efforts in the field of cancer immunotherapy.
Chemical Properties
This compound is a complex synthetic molecule with a phosphonic acid moiety, which is crucial for its activity. Its chemical and physical properties are summarized in the tables below.
General and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | ((R)-2-(((2R,3S,4R,5R)-5-(6-chloro-4-(cyclopentylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-1-hydroxy-3-methoxypropan-2-yl)phosphonic acid | [1] |
| Molecular Formula | C₁₉H₂₉ClN₅O₉P | [1] |
| Molecular Weight | 537.89 g/mol | [1] |
| Appearance | Solid powder | MedChemExpress |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO. Soluble in water up to 100 mg/mL (with sonication). | MedChemExpress |
| Storage Temperature | 2-8°C | [1] |
In Vitro Potency
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ (CD73 inhibition) | 0.25 nM | Biochemical Assay | MedChemExpress,[4] |
| EC₅₀ (Adenosine Production Inhibition) | 0.79 ± 0.38 nM | H1568 (NSCLC) cells | MedChemExpress,[4] |
| EC₅₀ (AMP Hydrolysis Inhibition) | 0.22 nM | Peripheral blood-derived CD8⁺ T cells | MedChemExpress,[4] |
Stability Profile
This compound has been engineered for improved stability and oral bioavailability compared to earlier generations of CD73 inhibitors.[5] Structural modifications, including the replacement of a hydrogen atom with a chlorine atom and alterations to the linker between the ribose and phosphonate (B1237965) groups, have significantly enhanced its stability.[5]
General Stability and Storage
This compound is a stable solid powder when stored under recommended conditions.
| Condition | Stability | Recommendation |
| Solid State | Stable for >3 years | Store at 2-8°C, protected from light and moisture. |
| In Solution (DMSO) | Stable for short-term storage | For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. |
While specific degradation pathways under various stress conditions (e.g., pH, temperature, light) are not extensively detailed in the public domain, its successful preclinical development suggests a stability profile amenable to pharmaceutical formulation.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of CD73, a key ecto-enzyme in the adenosine signaling pathway. This pathway is a critical regulator of immune responses in the tumor microenvironment.
Caption: Mechanism of action of this compound in the tumor microenvironment.
Experimental Protocols
Detailed experimental protocols for the characterization and evaluation of this compound are crucial for reproducible research. The following sections outline the methodologies for key experiments based on available information.
CD73 Inhibition Assay (Biochemical)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified CD73.
Caption: Workflow for the biochemical CD73 inhibition assay.
Methodology:
-
Reagent Preparation: A suitable assay buffer is prepared, along with solutions of recombinant human CD73 enzyme and the substrate, AMP.
-
Compound Preparation: this compound is serially diluted in the assay buffer to create a range of concentrations for testing.
-
Incubation: The CD73 enzyme is pre-incubated with the various concentrations of this compound for a defined period at 37°C to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of AMP to the enzyme-inhibitor mixture.
-
Reaction: The reaction is allowed to proceed for a specific time at 37°C, during which CD73 converts AMP to adenosine and inorganic phosphate.
-
Reaction Termination: The reaction is stopped, typically by the addition of a quenching agent.
-
Detection: The amount of inorganic phosphate produced is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Cellular Adenosine Production Assay
This assay measures the ability of this compound to inhibit the production of adenosine by cancer cells.
Methodology:
-
Cell Culture: A cancer cell line known to express high levels of CD73 (e.g., H1568 non-small cell lung cancer cells) is cultured to a suitable density.
-
Treatment: The cells are treated with serial dilutions of this compound for a specified duration.
-
AMP Stimulation: The cells are then stimulated with a known concentration of AMP to induce adenosine production.
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Adenosine Quantification: The concentration of adenosine in the supernatant is measured using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The EC₅₀ value is calculated by plotting the adenosine concentration against the this compound concentration and fitting the data to a dose-response model.
Stability-Indicating HPLC Method (General Protocol)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and stability of this compound. While a specific validated method for this compound is not publicly available, a general protocol would involve the following:
Methodology:
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, this compound is subjected to forced degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
-
Chromatographic Conditions Development: A suitable HPLC method is developed to separate the intact this compound from its potential degradation products. This involves optimizing the column (e.g., C18), mobile phase composition, flow rate, and detector wavelength.
-
Method Validation: The developed method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Stability Testing: The validated method is then used to analyze samples of this compound that have been stored under various conditions (e.g., different temperatures and humidity levels) for extended periods to determine its shelf-life and degradation kinetics.
Conclusion
This compound is a promising, potent, and orally bioavailable CD73 inhibitor with a favorable stability profile. The data and protocols presented in this guide are intended to facilitate further research and development of this compound as a potential cancer immunotherapy. A thorough understanding of its chemical properties and stability is paramount for its successful translation into a clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
OP-5244: A Deep Dive into CD73 Target Engagement and Immuno-Oncology Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of OP-5244, a potent and orally bioavailable small molecule inhibitor of the ecto-5'-nucleotidase CD73. By meticulously summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as an in-depth resource for professionals in the field of cancer immunotherapy.
Introduction to CD73 and the Adenosinergic Pathway
In the tumor microenvironment (TME), high levels of extracellular adenosine (B11128) act as a potent immunosuppressant, hindering the anti-cancer activity of immune cells.[1][2] The production of this immunosuppressive adenosine is primarily regulated by a two-step enzymatic cascade involving CD39 and CD73. CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein, catalyzes the final step, hydrolyzing adenosine monophosphate (AMP) into adenosine.[3][4] Overexpression of CD73 is observed in various cancers and is often correlated with poor patient prognosis.[5][6][7] Consequently, inhibiting CD73 to block adenosine production has emerged as a promising strategy in cancer immunotherapy.[2][5][6][7] this compound was developed as a highly potent, orally bioavailable small molecule inhibitor of CD73 designed to reverse this immunosuppression.[5][6][7]
Quantitative Analysis of this compound Activity
This compound demonstrates sub-nanomolar potency in inhibiting CD73 enzymatic activity and adenosine production in cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Human CD73 | 0.25[3][8][9] | Biochemical Assay |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | EC50 (nM) |
| This compound | H1568 (NSCLC) | Adenosine Production Inhibition | 0.79 ± 0.38[3][8] |
| This compound | Peripheral Blood CD8+ T cells | AMP Hydrolysis Inhibition | 0.22[3][8] |
| This compound | EMT6 (Murine Breast Cancer) | Adenosine Production Inhibition | 14[9] |
Table 3: In Vivo Pharmacokinetics
| Species | Dose & Route | Cmax (µM) | AUC (µM·h) | Terminal Half-life (h) |
| Rat | 10 mg/kg; p.o. | 0.82[8] | 1.96[8] | 8.5 (0.2 mg/kg; i.v.)[8] |
| Dog | 10 mg/kg; p.o. | 1.25[8] | 1.75[8] | 0.82 (0.2 mg/kg; i.v.)[8] |
| Cynomolgus Monkey | 10 mg/kg; p.o. | 1.72[8] | 14.2[8] | 4.6 (0.2 mg/kg; i.v.)[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols for the key assays used to characterize this compound, based on standard practices in the field.
CD73 Enzymatic Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CD73.
-
Principle: The enzymatic activity of recombinant human CD73 is measured by detecting the amount of phosphate (B84403) released from the hydrolysis of AMP. The Malachite Green assay is a common colorimetric method for phosphate detection.
-
Materials: Recombinant human soluble CD73 (sCD73), AMP (substrate), this compound (or other inhibitors), Malachite Green reagent, reaction buffer (e.g., Tris-HCl, pH 7.4 with MgCl2 and CaCl2).
-
Procedure:
-
A solution of sCD73 is pre-incubated with varying concentrations of this compound in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of AMP.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped, and the Malachite Green reagent is added.
-
The absorbance is read at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate.
-
The IC50 value is calculated by fitting the dose-response curve using non-linear regression.
-
Cellular Adenosine Production Assay
This assay measures the inhibition of adenosine production by cells that endogenously or ectopically express CD73.
-
Principle: Cancer cells or immune cells are incubated with AMP, and the subsequent production of adenosine in the cell supernatant is quantified, typically by LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Materials: H1568 non-small cell lung cancer cells or isolated human CD8+ T cells, cell culture medium, AMP, this compound, and an adenosine deaminase inhibitor (e.g., EHNA) to prevent adenosine degradation.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are pre-treated with a dilution series of this compound for a specified duration (e.g., 15 minutes).[10]
-
AMP and EHNA are added to the wells to initiate the reaction.[10]
-
After a defined incubation period (e.g., 1 hour), the supernatant is collected.[10]
-
The concentration of adenosine in the supernatant is quantified by LC-MS/MS.
-
The EC50 value is determined from the dose-response curve.
-
T-cell Proliferation and Cytokine Production Assay
This assay assesses the ability of a CD73 inhibitor to rescue T-cell function from AMP-mediated suppression.
-
Principle: The proliferation of T-cells and their production of effector cytokines (e.g., IFN-γ, TNF-α) are suppressed by the adenosine generated from AMP. A CD73 inhibitor should reverse this suppression.
-
Materials: Isolated human CD8+ T cells, T-cell activation reagents (e.g., anti-CD3/CD28 beads), AMP, this compound, proliferation dye (e.g., CFSE), and reagents for cytokine measurement (e.g., ELISA or CBA).
-
Procedure:
-
CD8+ T cells are labeled with a proliferation dye.
-
Cells are stimulated with anti-CD3/CD28 beads in the presence of AMP.
-
Varying concentrations of this compound are added to the cell cultures.
-
After a prolonged incubation (e.g., 96 hours), cell proliferation is assessed by flow cytometry (dye dilution).
-
The supernatant is collected to measure the concentration of cytokines like IFN-γ and TNF-α using ELISA or a cytometric bead array.
-
Visualizing Pathways and Processes
Diagrams are provided below to illustrate the key signaling pathways, the mechanism of this compound, and a typical experimental workflow.
Caption: The CD73-mediated adenosine signaling pathway leading to immunosuppression.
Caption: Mechanism of action of this compound in blocking adenosine production.
Caption: General experimental workflow for the preclinical evaluation of a CD73 inhibitor.
Conclusion
This compound is a highly potent, orally bioavailable small molecule inhibitor of CD73. Preclinical data robustly demonstrates its ability to inhibit CD73 enzymatic activity at sub-nanomolar concentrations, leading to a significant reduction in adenosine production in both cancer cells and immune cells.[3][5][8] This blockade of the adenosinergic pathway effectively reverses the suppression of T-cell proliferation and cytokine production, highlighting its potential as a valuable agent in cancer immunotherapy.[3][8] The favorable pharmacokinetic profile observed in multiple species further supports its clinical development.[8] Further investigations, including clinical trials, are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oricpharma.com [oricpharma.com]
- 10. oricpharma.com [oricpharma.com]
An In-depth Technical Guide to OP-5244: A Novel Inhibitor of the Adenosine Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of OP-5244, a potent and orally bioavailable small-molecule inhibitor of CD73. By targeting the adenosine (B11128) pathway, this compound presents a promising strategy in cancer immunotherapy. This document details the mechanism of action, preclinical data, and relevant experimental methodologies.
Core Mechanism: Inhibition of the Immunosuppressive Adenosine Pathway
The tumor microenvironment is often characterized by high levels of extracellular adenosine, which suppresses the anti-tumor immune response. This immunosuppressive adenosine is primarily produced through the hydrolysis of adenosine monophosphate (AMP) by the ecto-5'-nucleotidase enzyme, CD73.[1][2][3] CD73 is frequently overexpressed in various cancers, leading to an accumulation of adenosine that correlates with poor patient prognosis.[1][2][3]
This compound is a novel monophosphonate small-molecule designed to potently and selectively inhibit CD73.[1][3] By blocking the enzymatic activity of CD73, this compound effectively halts the production of immunosuppressive adenosine from AMP, thereby restoring and enhancing the function of immune cells, such as CD8+ T cells, to recognize and attack tumor cells.[1][2][4]
Caption: The Adenosine Signaling Pathway and the Mechanism of this compound Inhibition.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound, demonstrating its potency, efficacy, and pharmacokinetic profile.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.25 nM | Recombinant CD73 | [4][5] |
| EC50 (ADO Production) | 0.79 ± 0.38 nM | H1568 (NSCLC) Cells | [4][5] |
| EC50 (AMP Hydrolysis) | 0.22 nM | Peripheral Blood CD8+ T Cells | [4][5] |
| CD8+ T Cell Rescue | 4.1 - 1000 nM | AMP-suppressed CD8+ T cells | [4][5] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Dosing Regimen | Model | Outcome | Reference |
| 15 mg/kg/day (s.c.) for 13 days | Syngeneic tumor model | Exhibited anti-tumor effects as a single agent. | [4][5] |
| 150 mg/kg (p.o.) twice daily for 16 days | Syngeneic tumor model | Increased CD8+ T cell infiltration and reversed immunosuppression. | [4][5] |
| 10 mg/kg and 25 mg/kg (oral) 3x/week | KPC murine PDA model | Did not significantly reduce tumor growth. | [6] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Dose (Route) | Cmax (µM) | AUC (µM·h) | Terminal Half-life (h) | Plasma Clearance (L/kg/h) | Volume of Distribution (L/kg) | Reference |
| Rat | 10 mg/kg (p.o.) | 0.82 | 1.96 | 8.5 | 0.18 | 0.22 | [5] |
| Dog | 10 mg/kg (p.o.) | 1.25 | 1.75 | 0.82 | 1.22 | 0.29 | [5] |
| Cynomolgus Monkey | 10 mg/kg (p.o.) | 1.72 | 14.2 | 4.6 | 0.05 | 0.10 | [5] |
Table 4: Cytochrome P450 (CYP) Inhibition Profile
| CYP Isoform | IC50 |
| CYP3A4 | > 20 µM |
| CYP2C8 | > 20 µM |
| CYP2C9 | > 20 µM |
This indicates a low potential for drug-drug interactions mediated by these enzymes.
Key Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, based on the published research, the following are representative methodologies for evaluating small-molecule CD73 inhibitors.
1. CD73 Enzymatic Activity Assay (In Vitro)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of recombinant CD73.
Caption: Generalized workflow for an in vitro CD73 enzymatic activity assay.
Methodology:
-
Recombinant human CD73 is incubated with its substrate, AMP, in a suitable buffer.
-
Serial dilutions of this compound are added to the reaction wells.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The reaction is stopped, and the amount of product (adenosine or inorganic phosphate) is quantified.
-
Common detection methods include HPLC for adenosine or a malachite green-based assay for phosphate.
-
The concentration of this compound that inhibits 50% of the enzymatic activity (IC50) is calculated from the dose-response curve.
2. Cellular Adenosine Production Assay
This assay measures the ability of a compound to inhibit adenosine production by cancer cells that endogenously express CD73.
Methodology:
-
Cancer cells (e.g., H1568 non-small cell lung cancer cells) are cultured in appropriate media.[2][4][7]
-
The cells are treated with varying concentrations of this compound.
-
Exogenous AMP is added to the culture medium to serve as the substrate for CD73.
-
After incubation, the supernatant is collected.
-
The concentration of adenosine in the supernatant is quantified, typically by LC-MS/MS.
-
The effective concentration of this compound that inhibits 50% of adenosine production (EC50) is determined.
3. T Cell Proliferation and Cytokine Production Rescue Assay
This assay assesses the functional consequence of CD73 inhibition by measuring the restoration of T cell activity in the presence of immunosuppressive AMP.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated, and CD8+ T cells are purified.
-
T cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies.
-
The stimulated T cells are cultured in the presence of AMP, which suppresses their proliferation and cytokine production.
-
Increasing concentrations of this compound are added to the culture.
-
After a period of incubation (e.g., 96 hours), T cell proliferation is measured (e.g., using CFSE dilution by flow cytometry).[4][5]
-
The supernatant is collected to measure the levels of cytokines, such as Interferon-gamma (IFNγ) and Interleukin-2 (IL-2), using methods like ELISA or Luminex assays.
4. In Vivo Syngeneic Mouse Tumor Models
These studies evaluate the anti-tumor efficacy of the compound in immunocompetent mice.
Methodology:
-
A syngeneic mouse tumor cell line (e.g., EMT6) is implanted into immunocompetent mice (e.g., BALB/c).
-
Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally or via another route according to a specific dosing schedule.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors may be harvested for immunological analysis, such as quantifying the infiltration of CD8+ T cells by flow cytometry or immunohistochemistry.
Summary and Future Directions
This compound is a highly potent, orally bioavailable inhibitor of CD73 that effectively blocks the production of immunosuppressive adenosine. Preclinical data demonstrate its ability to reverse immunosuppression and exert anti-tumor effects, particularly by enhancing CD8+ T cell activity.[1][4] While some in vivo studies have shown promising results, others indicate that the route of administration and tumor model can influence efficacy.[6] The low potential for CYP-mediated drug interactions is a favorable characteristic for combination therapies. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this compound in various cancer types. The methodologies described herein provide a foundational framework for the continued investigation of this compound and other next-generation CD73 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
OP-5244: A Technical Guide to its Role in Reversing Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of OP-5244, a potent and orally bioavailable small-molecule inhibitor of CD73. It details the mechanism of action, key experimental data, and methodologies related to its role in reversing immunosuppression in the tumor microenvironment.
Core Mechanism of Action: Inhibition of the Adenosinergic Pathway
This compound functions by targeting and inhibiting the ecto-5'-nucleotidase CD73, a pivotal enzyme in the adenosine (B11128) signaling pathway.[1] CD73 is frequently overexpressed on the surface of various cancer cells and immune cells within the tumor microenvironment.[2][3] This enzyme catalyzes the dephosphorylation of extracellular adenosine monophosphate (AMP) into adenosine.[1][3]
Extracellular adenosine is a potent immunosuppressive molecule that signals through A2a and A2b receptors on immune cells, such as T cells, natural killer (NK) cells, and dendritic cells.[1][4] This signaling cascade elevates intracellular cyclic AMP (cAMP) levels, which in turn dampens the anti-tumor immune response by inhibiting T-cell proliferation and cytokine production.[4] By blocking CD73, this compound effectively curtails the production of immunosuppressive adenosine, thereby restoring and enhancing the anti-tumor activity of the immune system.[2][5]
Below is a diagram illustrating the adenosinergic pathway and the inhibitory action of this compound.
Caption: Signaling pathway of adenosine production and this compound inhibition.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line / System | Value | Reference |
| IC50 (CD73 Inhibition) | Biochemical Assay | 0.25 nM | [5] |
| EC50 (Adenosine Production Inhibition) | H1568 (NSCLC) | 0.79 nM | [5] |
| EC50 (Adenosine Production Inhibition) | EMT6 (Murine Breast Cancer) | 14 nM | [5] |
| EC50 (AMP Hydrolysis Inhibition) | Human CD8+ T Cells | 0.22 nM | [5] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| EMT6 Murine Breast Cancer (BALB/c mice) | 150 mg/kg, p.o., twice daily for 16 days | - Increased CD8+ T cell infiltration- Reversal of immunosuppression | [5] |
| EMT6 Murine Breast Cancer (BALB/c mice) | 15 mg/kg/day, s.c. infusion for 13 days | - Significant tumor growth inhibition | [5] |
| E.G7-OVA Murine T Cell Lymphoma (C57BL/6 mice) | 15 mg/kg/day, mini pump infusion | - Anti-tumor effects as a single agent | [6] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Administration | Key Parameters | Reference |
| Rat | 10 mg/kg, p.o. | Cmax: 0.82 µMAUC: 1.96 µM·h | [5] |
| Dog | 10 mg/kg, p.o. | Cmax: 1.25 µMAUC: 1.75 µM·h | [5] |
| Cynomolgus Monkey | 10 mg/kg, p.o. | Cmax: 1.72 µMAUC: 14.2 µM·h | [5] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound.
In Vitro Adenosine Production Assay
This assay quantifies the ability of this compound to inhibit the production of adenosine by cancer cells.
Materials:
-
H1568 or EMT6 cancer cell lines
-
This compound
-
Adenosine monophosphate (AMP)
-
EHNA (adenosine deaminase inhibitor)
-
Cell culture medium
-
LC-MS/MS system
Protocol:
-
Seed H1568 or EMT6 cells in 96-well plates and culture overnight.
-
Pre-treat the cells with a serial dilution of this compound for 15 minutes.
-
Add a solution of 10 µM AMP and 5 µM EHNA to each well.
-
Incubate for 1 hour at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of adenosine in the supernatant using a validated LC-MS/MS method.
-
Calculate the EC50 value by plotting the adenosine concentration against the log of the this compound concentration.
Caption: Workflow for the in vitro adenosine production assay.
CD8+ T-Cell Proliferation Assay
This assay assesses the ability of this compound to rescue the proliferation of CD8+ T cells from AMP-induced suppression.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Adenosine monophosphate (AMP)
-
Anti-CD3 and anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
Plate the labeled PBMCs in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody to the wells.
-
Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of AMP (to induce suppression).
-
Incubate the cells for 96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled anti-CD8 antibodies.
-
Analyze the dilution of the proliferation dye in the CD8+ T cell population using flow cytometry to determine the extent of cell division.
Caption: Workflow for the CD8+ T-cell proliferation assay.
In Vivo Murine Tumor Model
This protocol describes the use of a syngeneic mouse model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
BALB/c mice
-
EMT6 murine breast cancer cells
-
This compound formulation for oral or subcutaneous administration
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell phenotyping
Protocol:
-
Implant EMT6 cells subcutaneously into the flank of female BALB/c mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm3).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound according to the specified dosing regimen (e.g., 150 mg/kg, p.o., twice daily).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Process the tumors to create single-cell suspensions.
-
Stain the cells with a panel of fluorescently labeled antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-FoxP3) to analyze the tumor-infiltrating lymphocyte populations by flow cytometry.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. oricpharma.com [oricpharma.com]
- 4. Cure of metastatic growth of EMT6 tumor cells in mice following manipulation of CD200:CD200R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oricpharma.com [oricpharma.com]
- 6. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
OP-5244: A Deep Dive into its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of OP-5244, a potent and orally bioavailable small-molecule inhibitor of CD73. The focus is on its mechanism of action and its effects on the tumor microenvironment (TME), with a compilation of preclinical data, representative experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
This compound functions as a highly potent inhibitor of CD73, an ecto-5'-nucleotidase that plays a critical role in the adenosinergic pathway.[1][2][3] CD73 is an enzyme anchored to the cell surface that dephosphorylates extracellular adenosine (B11128) monophosphate (AMP) into adenosine.[3] In many cancers, CD73 is overexpressed, leading to an accumulation of adenosine within the TME.[1][4] This elevated adenosine level is a key driver of immunosuppression, ultimately hindering the body's natural anti-tumor immune response and corresponding to a poor prognosis for patients.[1][4]
By inhibiting CD73, this compound directly blocks the production of immunosuppressive adenosine from AMP.[1][3] This action is crucial for restoring immune function within the TME. Preclinical studies have demonstrated that this compound can completely inhibit adenosine production in both human cancer cells and CD8+ T cells.[1][5] The reduction in adenosine reverses its suppressive effects, leading to the rescue of AMP-suppressed CD8+ T cell proliferation and cytokine production.[2][3] In vivo studies have further shown that this compound can lower the adenosine-to-AMP ratio, increase the infiltration of CD8+ T cells into tumors, and exhibit anti-tumor effects as a single agent.[2][3]
Quantitative Preclinical Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Line / System | Value | Reference |
| IC50 | CD73 Inhibition | 0.25 nM | [2][3] |
| EC50 | Adenosine Production Inhibition (H1568 NSCLC cells) | 0.79 ± 0.38 nM | [2][3] |
| EC50 | AMP Hydrolysis Inhibition (peripheral blood-derived CD8+ T cells) | 0.22 nM | [2][3] |
| Effective Concentration | Rescue of AMP-suppressed CD8+ T cell proliferation and cytokine production | 4.1-1000 nM | [2][3] |
| Effective Concentration | Complete inhibition of adenosine production (H1568 and EMT6 cells) | 0.01 nM - 10 µM | [2][3] |
Table 2: In Vivo Anti-Tumor Activity and Pharmacokinetics of this compound
| Parameter | Animal Model | Dosing Regimen | Outcome | Reference |
| Anti-tumor Effect | Mice | 15 mg/kg/day; s.c. for 13 days | Tumor growth inhibition | [2][3] |
| Immune Modulation | Mice | 150 mg/kg; p.o. twice daily for 16 days | Increased CD8+ T cell infiltration, reversal of immunosuppression | [2][3] |
| Terminal Elimination Half-life | Rat | 0.2 mg/kg; i.v. | 8.5 h | [2] |
| Terminal Elimination Half-life | Dog | 0.2 mg/kg; i.v. | 0.82 h | [2] |
| Terminal Elimination Half-life | Cynomolgus Monkey | 0.2 mg/kg; i.v. | 4.6 h | [2] |
| Cmax | Rat | 10 mg/kg; p.o. | 0.82 µM | [2] |
| Cmax | Dog | 10 mg/kg; p.o. | 1.25 µM | [2] |
| Cmax | Cynomolgus Monkey | 10 mg/kg; p.o. | 1.72 µM | [2] |
| AUC | Rat | 10 mg/kg; p.o. | 1.96 µM·h | [2] |
| AUC | Dog | 10 mg/kg; p.o. | 1.75 µM·h | [2] |
| AUC | Cynomolgus Monkey | 10 mg/kg; p.o. | 14.2 µM·h | [2] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the adenosinergic pathway within the tumor microenvironment and the mechanism by which this compound exerts its anti-tumor effects.
Representative Experimental Protocols
While detailed, step-by-step protocols for this compound are proprietary, this section outlines representative methodologies for key experiments based on standard laboratory practices and information from related studies.[6]
1. Biochemical Assay for Human Soluble CD73 Enzyme Activity
-
Objective: To determine the in vitro inhibitory potency (IC50) of this compound on purified CD73 enzyme.
-
Materials: Human soluble CD73 enzyme, phosphate-free assay buffer, AMP (substrate), Malachite Green Phosphate (B84403) Detection Kit.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the diluted this compound with human soluble CD73 enzyme in phosphate-free assay buffer at 37°C.
-
Initiate the enzymatic reaction by adding AMP to a final concentration of 45 µM.
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
Stop the reaction and measure the concentration of released phosphate using the Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.
-
Include positive (enzyme without inhibitor) and negative (no enzyme) controls.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Cellular Assay for Endogenous Membrane-Bound CD73 Activity
-
Objective: To measure the efficacy (EC50) of this compound in inhibiting CD73 on the surface of cancer cells.
-
Materials: Human (e.g., A-375) or murine (e.g., EMT-6) cancer cell lines, phosphate-free assay buffer, AMP, Malachite Green Phosphate Detection Kit.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with phosphate-free assay buffer.
-
Add serial dilutions of this compound to the cells.
-
Add AMP (e.g., 50 µM) to each well and incubate at 37°C for 4 hours.
-
Collect the supernatant and measure the phosphate concentration using the Malachite Green Phosphate Detection Kit.
-
Calculate the EC50 value based on the dose-response curve.
-
3. CD8+ T-Cell Proliferation Assay
-
Objective: To assess the ability of this compound to rescue AMP-mediated suppression of T-cell proliferation.
-
Materials: Human Peripheral Blood Mononuclear Cells (PBMCs), CFSE (Carboxyfluorescein succinimidyl ester) stain, AMP, this compound, CD3/CD28 T-cell activation beads, IL-2, flow cytometer.
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Label the PBMCs with CFSE.
-
Incubate the CFSE-labeled cells with AMP to induce immunosuppression, in the presence of varying concentrations of this compound.
-
Stimulate T-cell proliferation using CD3/CD28 beads and IL-2.
-
Culture the cells for 4 days.
-
Stain the cells with a fluorescently labeled anti-CD8 antibody.
-
Analyze the CFSE dilution in the CD8+ T-cell population by flow cytometry to quantify cell proliferation.
-
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a CD73 inhibitor like this compound.
Clinical Development Status
As of the current available information, there are no specific clinical trials listed for this compound. The provided data is based on preclinical studies. Further research would be required to ascertain its progression into clinical development.
Conclusion
This compound is a potent, orally bioavailable small-molecule inhibitor of CD73 that effectively reverses adenosine-mediated immunosuppression in the tumor microenvironment. Its ability to block adenosine production, rescue T-cell function, and inhibit tumor growth in preclinical models highlights its potential as a promising therapeutic agent in immuno-oncology. The representative experimental frameworks provided here offer a guide for the continued investigation and development of similar molecules targeting the adenosinergic pathway.
References
- 1. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of OP-5244 on Cellular ATP and AMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OP-5244 is a potent and orally bioavailable small-molecule inhibitor of CD73, a critical ecto-enzyme in the adenosine (B11128) signaling pathway. By blocking the conversion of adenosine monophosphate (AMP) to immunosuppressive adenosine, this compound holds significant promise in cancer immunotherapy. This technical guide provides an in-depth analysis of the core mechanism of this compound, focusing on its impact on adenosine triphosphate (ATP) and AMP levels. It summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to offer a comprehensive resource for researchers in the field.
Introduction: The Role of CD73 in the Adenosinergic Pathway
In the tumor microenvironment, extracellular ATP is sequentially hydrolyzed to AMP by ectonucleotidases such as CD39. Subsequently, CD73 (ecto-5'-nucleotidase) catalyzes the dephosphorylation of AMP into adenosine.[1] This accumulation of adenosine suppresses the anti-tumor immune response by binding to A2A and A2B receptors on immune cells. By inhibiting CD73, this compound effectively blocks this immunosuppressive cascade.[2][3]
Mechanism of Action of this compound
This compound is a highly potent inhibitor of human CD73, with a reported IC50 of 0.25 nM.[4] It functions by preventing the hydrolysis of AMP to adenosine, thereby leading to an accumulation of extracellular AMP and a significant reduction in adenosine levels.[2][3] This modulation of the adenosine-to-AMP ratio is a key indicator of this compound's biological activity.
Quantitative Impact of this compound on Adenosine and AMP Levels
While direct quantitative data on the absolute concentrations of intracellular ATP and AMP following this compound treatment are not extensively detailed in the primary literature, the impact on the extracellular adenosine/AMP ratio serves as a robust surrogate for its biochemical activity.
| Parameter | Cell Line/System | Condition | Value | Reference |
| IC50 | Recombinant human CD73 | Biochemical Assay | 0.25 nM | [4] |
| EC50 | H1568 (NSCLC) cells | Adenosine Production | 0.79 ± 0.38 nM | [4] |
| EC50 | Peripheral blood-derived CD8+ T cells | AMP Hydrolysis to Adenosine | 0.22 nM | [4] |
| ADO/AMP Ratio | In vivo mouse model | Compared to vehicle | 95% lower | [4] |
This table summarizes the reported potency and efficacy of this compound in inhibiting CD73 activity and reducing the adenosine/AMP ratio.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Recombinant Human CD73 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human CD73.
Methodology:
-
Recombinant human CD73 enzyme is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of AMP as a substrate.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The amount of inorganic phosphate (B84403) produced from AMP hydrolysis is quantified using a malachite green-based colorimetric assay.[5]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Adenosine Production Assay
Objective: To measure the half-maximal effective concentration (EC50) of this compound in inhibiting adenosine production in cancer cells.
Methodology:
-
Human non-small cell lung cancer (NSCLC) H1568 cells, which endogenously express high levels of CD73, are seeded in 96-well plates.[6]
-
Cells are treated with a serial dilution of this compound for a predetermined incubation period.
-
AMP is added to the cell culture medium to initiate the conversion to adenosine.
-
After incubation, the supernatant is collected, and the concentration of adenosine is measured using liquid chromatography-mass spectrometry (LC-MS/MS).[6]
-
EC50 values are determined from the dose-response curve.
In Vivo Assessment of Adenosine/AMP Ratio
Objective: To evaluate the effect of this compound on the adenosine/AMP ratio in a tumor-bearing mouse model.
Methodology:
-
BALB/c mice are implanted with EMT6 murine breast cancer cells.
-
Once tumors are established, mice are treated with this compound or a vehicle control via oral gavage.
-
After the treatment period, tumors are harvested and flash-frozen.
-
The concentrations of adenosine and AMP in tumor lysates are quantified using LC-MS/MS.
-
The ratio of adenosine to AMP is calculated and compared between the this compound treated and vehicle groups.
Discussion and Future Directions
The available data strongly indicate that this compound effectively inhibits CD73, leading to a significant reduction in the adenosine/AMP ratio within the tumor microenvironment. This action is expected to preserve extracellular AMP levels and, by extension, may influence the broader cellular energy landscape, including ATP pools. However, direct measurements of intracellular ATP and AMP concentrations following this compound treatment are necessary to fully elucidate its metabolic impact. Future studies should focus on employing techniques such as high-performance liquid chromatography (HPLC) or luminescence-based ATP assays to directly quantify these nucleotide levels in cancer cells and immune cells treated with this compound. Understanding the full scope of this compound's effects on cellular bioenergetics will provide a more complete picture of its mechanism of action and may inform the development of rational combination therapies.
Conclusion
This compound is a potent and specific inhibitor of CD73 that effectively blocks the conversion of AMP to immunosuppressive adenosine. This guide has summarized the key quantitative data demonstrating its activity and provided detailed experimental protocols for its evaluation. The primary consequence of this compound's mechanism of action is a significant reduction in the adenosine/AMP ratio, which serves as a critical biomarker for its therapeutic potential. Further research into the direct effects of this compound on intracellular ATP and AMP homeostasis will be invaluable for a comprehensive understanding of its role in cancer immunotherapy.
References
- 1. Cancer immunotherapy by adenosinergic CD39 and CD73 as emerging immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for OP-5244 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
OP-5244 is a potent and orally bioavailable small-molecule inhibitor of CD73, a key ecto-enzyme in the adenosine (B11128) signaling pathway.[1][2][3][4] CD73 catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine, a molecule that plays a significant role in creating an immunosuppressive tumor microenvironment.[1][4][5] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby reversing this effect and promoting anti-tumor immune responses.[1][2][3][6] Preclinical studies have demonstrated its ability to completely inhibit adenosine production in both human cancer cells and CD8+ T cells.[1][2][6] In mouse models, this compound has been shown to lower the adenosine-to-AMP ratio and reverse immunosuppression, highlighting its potential as a therapeutic agent in cancer immunotherapy.[1][2][6] These application notes provide a comprehensive guide to in vivo dosing strategies for this compound in mouse models, including detailed protocols and quantitative data from preclinical studies.
Signaling Pathway and Mechanism of Action
This compound targets the ecto-5'-nucleotidase CD73, which is a critical enzyme in the purinergic signaling pathway that regulates extracellular adenosine levels. In the tumor microenvironment, stressed or dying cells release adenosine triphosphate (ATP), which is sequentially hydrolyzed to AMP by CD39. CD73 then catalyzes the final step, converting AMP to adenosine. Adenosine, by binding to its receptors (e.g., A2A) on immune cells, suppresses the activity of effector T cells and promotes the function of regulatory T cells, thus fostering an immunosuppressive environment that allows tumor growth. This compound, as a potent inhibitor of CD73, blocks this conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine and restoring anti-tumor immunity.
Caption: Mechanism of action of this compound in the tumor microenvironment.
Quantitative Data from Preclinical In Vivo Studies
The following table summarizes the available quantitative data for this compound from preclinical studies in mouse models.
| Parameter | Value | Species/Model | Administration Route | Dosing Schedule | Efficacy/Outcome | Reference |
| Anti-tumor Efficacy | Tumor growth inhibition | Mice | Subcutaneous (s.c.) | 15 mg/kg/day for 13 days | Anti-tumor effects as a single agent | [3] |
| Immunomodulation | Increased CD8+ T cell infiltration | Mice | Oral (p.o.) | 150 mg/kg twice daily for 16 days | Reversal of immunosuppression | [3] |
| In Vitro Potency (IC50) | 0.25 nM | - | - | - | Potent inhibitor of CD73 | [3] |
| Cellular Activity (EC50) | 0.79 ± 0.38 nM | H1568 (NSCLC) cells | In vitro | - | Inhibition of adenosine production | [3] |
| Cellular Activity (EC50) | 0.22 nM | CD8+ T cells | In vitro | - | Inhibition of AMP hydrolysis to adenosine | [3] |
| Oral Bioavailability | Good | Mouse | Oral (p.o.) | - | - | [7] |
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, such as the EMT6 breast cancer model.
a. Materials
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO in corn oil, or 20% SBE-β-CD in saline)[3]
-
Female BALB/c mice, 6-8 weeks old
-
EMT6 murine breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
Syringes and needles for injection
-
Calipers for tumor measurement
b. Experimental Workflow
Caption: A generalized workflow for in vivo dosing studies with this compound.
c. Detailed Protocol
-
Cell Culture: Culture EMT6 cells in the recommended medium until they reach the desired confluence for tumor implantation.
-
Tumor Inoculation:
-
Harvest and resuspend the EMT6 cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each BALB/c mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow the tumors to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers and calculate the volume using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
-
This compound Formulation and Administration:
-
Prepare the dosing solution of this compound in the chosen vehicle on the day of administration.
-
For oral administration, a dose of 150 mg/kg can be administered twice daily.[3]
-
For subcutaneous administration, a dose of 15 mg/kg can be administered once daily.[3]
-
Administer the corresponding vehicle to the control group.
-
-
Treatment and Monitoring:
-
Continue the treatment for the specified duration (e.g., 13-16 days).[3]
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process the tumors for further analysis, such as immunohistochemistry (IHC) for immune cell markers (e.g., CD8) or flow cytometry to analyze immune cell infiltration.
-
Pharmacokinetic Study
A pharmacokinetic study can be conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound.
a. Materials
-
This compound
-
Vehicle for formulation
-
Male CD-1 mice (or other suitable strain)
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
b. Protocol Outline
-
Dosing: Administer a single dose of this compound to the mice via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Conclusion
This compound is a promising CD73 inhibitor with demonstrated in vivo activity in mouse models of cancer. The provided application notes and protocols offer a framework for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound. The choice of mouse model, dosing regimen, and endpoints should be tailored to the specific research question and the tumor type being investigated. Careful consideration of the formulation and administration route is also crucial for obtaining reliable and reproducible results.
References
- 1. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncodesign.com [oncodesign.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. oricpharma.com [oricpharma.com]
Application Notes and Protocols for OP-5244 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-5244 is a potent and orally active small-molecule inhibitor of CD73, an ecto-5'-nucleotidase that plays a critical role in tumor immune evasion.[1][2] CD73 catalyzes the hydrolysis of extracellular adenosine (B11128) monophosphate (AMP) to adenosine.[3][4] The accumulation of adenosine in the tumor microenvironment suppresses the activity of immune cells, such as CD8+ T cells, thereby hindering anti-tumor immunity.[3][5] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, leading to the restoration of anti-tumor immune responses.[1][4][5] These application notes provide detailed protocols for setting up cell-based assays to evaluate the in vitro efficacy of this compound.
Mechanism of Action
This compound is a competitive inhibitor of CD73.[3] It binds to the active site of the CD73 enzyme, preventing the conversion of AMP to adenosine. This leads to a reduction in adenosine levels and a reversal of adenosine-mediated immunosuppression.[3][5]
Quantitative Data Summary
The following tables summarize the key in vitro potency and activity data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.25 nM | Recombinant Human CD73 | [1] |
| EC50 (Adenosine Production Inhibition) | 0.79 ± 0.38 nM | H1568 (NSCLC) | [1][6] |
| EC50 (AMP Hydrolysis Inhibition) | 0.22 nM | Peripheral Blood Derived CD8+ T cells | [1][6] |
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | Key Characteristics | Recommended Culture Media |
| H1568 | Non-Small Cell Lung Cancer (NSCLC) | Human, Adherent | RPMI-1640 + 10% FBS |
| EMT6 | Murine Mammary Carcinoma | Murine, Adherent | Waymouth's MB 752/1 + 15% FBS or RPMI-1640 + 10% FBS |
Table 2: Recommended Cell Lines for this compound Assays
Signaling Pathway
The following diagram illustrates the adenosinergic pathway and the point of intervention for this compound.
Caption: Inhibition of the CD73-mediated conversion of AMP to adenosine by this compound.
Experimental Protocols
Cell Culture
Protocol 1A: Culturing H1568 Cells
-
Media Preparation: Prepare complete growth medium consisting of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Thawing: Thaw cryopreserved H1568 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspension and Plating: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete growth medium and re-plate at a 1:3 to 1:6 split ratio.
Protocol 1B: Culturing EMT6 Cells
-
Media Preparation: Prepare complete growth medium. Two common media formulations are:
-
Waymouth's MB 752/1 Medium with 2mM L-glutamine and 15% FBS.
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.[1]
-
-
Thawing and Plating: Follow the same procedure as for H1568 cells (Protocol 1A, steps 2-5).
-
Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. EMT6 cells may require a slightly longer incubation with trypsin for complete detachment.[7] Re-plate at a 1:2 to 1:5 split ratio.[1]
CD73 Activity Assay (Adenosine Production Assay)
This protocol is designed to measure the ability of this compound to inhibit the production of adenosine by cancer cells.
-
Cell Seeding: Seed H1568 or EMT6 cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium (e.g., serum-free medium). Recommended starting concentration range is 0.01 nM to 10 µM.[6]
-
Treatment: The following day, carefully remove the culture medium from the wells. Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Substrate Addition: Prepare a solution of AMP in assay medium. Add 50 µL of the AMP solution to each well to a final concentration of 10-50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: After incubation, collect the supernatant from each well for adenosine measurement.
-
Adenosine Quantification: Measure the concentration of adenosine in the supernatant using a commercially available adenosine assay kit (e.g., colorimetric or fluorometric). These kits typically involve an enzymatic cascade that produces a detectable signal proportional to the adenosine concentration.
-
Data Analysis: Calculate the percentage of adenosine production inhibition for each this compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Seed H1568 or EMT6 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Treatment: Add serial dilutions of this compound to the wells. A typical concentration range to test for cytotoxic effects would be higher than the EC50 for adenosine inhibition (e.g., 100 nM to 100 µM). Include a vehicle control.
-
Incubation: Incubate the cells for 48 to 96 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
CD8+ T Cell Proliferation Assay
This protocol evaluates the ability of this compound to rescue AMP-suppressed CD8+ T cell proliferation.
-
Isolation of CD8+ T cells: Isolate CD8+ T cells from peripheral blood mononuclear cells (PBMCs) using standard immunomagnetic separation techniques.
-
Cell Labeling: Label the isolated CD8+ T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions.
-
Cell Seeding: Seed the labeled CD8+ T cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.
-
Treatment Setup: Prepare the following treatment groups:
-
Unstimulated control
-
Stimulated control (e.g., with anti-CD3/CD28 beads)
-
Stimulated + AMP (to suppress proliferation)
-
Stimulated + AMP + varying concentrations of this compound (e.g., 1 nM to 1000 nM)[6]
-
-
Incubation: Co-culture the cells for 72-96 hours at 37°C with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferating cells will exhibit a stepwise reduction in CFSE intensity.
-
Data Analysis: Quantify the percentage of proliferated cells in each treatment group. Determine the ability of this compound to reverse the AMP-induced suppression of proliferation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating this compound in cell-based assays.
Caption: A generalized workflow for the in vitro evaluation of this compound.
References
- 1. elabscience.com [elabscience.com]
- 2. CD8+ T cell proliferation assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. content.abcam.com [content.abcam.com]
- 6. CD73 enzyme activity assays [bio-protocol.org]
- 7. In Vitro Technologies :: Products [lifescience.invitro.com.au]
Application Notes and Protocols for Measuring Adenosine Production with OP-5244
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-5244 is a potent and orally bioavailable small-molecule inhibitor of CD73, an ecto-5'-nucleotidase that plays a critical role in the production of immunosuppressive adenosine (B11128) in the tumor microenvironment.[1][2][3][4][5] By blocking the hydrolysis of adenosine monophosphate (AMP) to adenosine, this compound effectively reduces adenosine levels, thereby reversing immunosuppression and promoting anti-tumor immune responses.[1][2][3][6] These application notes provide detailed protocols for measuring the inhibitory effect of this compound on adenosine production in in vitro cell culture systems.
The primary mechanism of action involves the inhibition of the CD73 enzyme, which is a key component of the adenosine signaling pathway. This pathway begins with the release of adenosine triphosphate (ATP) from cells, which is then converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to produce adenosine.[7][8] Adenosine then binds to its receptors on immune cells, leading to immunosuppressive effects.[7][8][9]
Core Applications:
-
Screening and aracterization of CD73 inhibitors: Evaluating the potency and efficacy of this compound and other potential inhibitors of adenosine production.
-
Immun-oncology research: Investigating the role of the adenosine pathway in tumor immune evasion.
-
Drug development: Assessing the pharmacological properties of novel therapeutics targeting the adenosinergic pathway.
Data Presentation
Table 1: Inhibition of Adenosine Production by this compound in a Co-culture Model
| This compound Concentration (nM) | Adenosine Concentration (µM) | % Inhibition |
| 0 (Vehicle Control) | 10.2 ± 0.8 | 0% |
| 0.1 | 7.5 ± 0.6 | 26.5% |
| 1 | 4.1 ± 0.4 | 59.8% |
| 10 | 1.2 ± 0.2 | 88.2% |
| 100 | 0.3 ± 0.1 | 97.1% |
| 1000 | 0.1 ± 0.05 | 99.0% |
Data are presented as mean ± standard deviation (n=3). The IC50 for this compound in this hypothetical experiment is approximately 1.5 nM.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the adenosine production pathway and the general experimental workflow for its measurement.
Caption: Adenosine production pathway and the inhibitory action of this compound.
Caption: General workflow for measuring the effect of this compound on adenosine production.
Experimental Protocols
Two primary methods for the quantification of adenosine in cell culture supernatants are detailed below: a fluorometric assay and a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
Protocol 1: Fluorometric Measurement of Adenosine
This protocol is adapted from commercially available adenosine assay kits and provides a high-throughput method for quantifying adenosine.
Materials:
-
This compound
-
Cell line of interest (e.g., CD73-expressing cancer cell line or CD8+ T cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorometric Adenosine Assay Kit (e.g., from Cell Biolabs, Inc. or Abcam)
-
96-well black microplate with a clear bottom
-
Microplate reader capable of fluorescence detection (Ex/Em = ~535/587 nm)
-
Multichannel pipette
Procedure:
1. Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a density appropriate for the cell type and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. d. Incubate the plate for the desired treatment period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Sample Preparation: a. After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell layer. b. Centrifuge the supernatant at 10,000 x g for 5 minutes to pellet any cells or debris.[1] c. Transfer the clarified supernatant to a new set of tubes or a new 96-well plate. The samples are now ready for the adenosine assay.
3. Adenosine Assay (based on a typical kit protocol): a. Prepare Standards: Prepare a standard curve of adenosine using the standards provided in the kit, typically ranging from 0 to 50 µM. b. Prepare Reaction Mix: Prepare the reaction mix according to the kit's instructions. This usually contains enzymes like adenosine deaminase, purine (B94841) nucleoside phosphorylase, and xanthine (B1682287) oxidase, along with a fluorescent probe. c. Assay Plate Setup: i. Add 50 µL of each standard and sample supernatant to separate wells of the 96-well black microplate. ii. Add 50 µL of the reaction mix to each well. d. Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. e. Measurement: Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
4. Data Analysis: a. Subtract the fluorescence reading of the blank (no adenosine) from all standard and sample readings. b. Plot the standard curve of fluorescence intensity versus adenosine concentration. c. Determine the adenosine concentration in each sample by interpolating from the standard curve. d. Calculate the percentage inhibition of adenosine production for each this compound concentration relative to the vehicle control. e. Determine the IC50 value of this compound by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: LC-MS/MS Measurement of Adenosine
This method offers high sensitivity and specificity for the quantification of adenosine.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium (B1175870) acetate (B1210297), HPLC grade
-
Adenosine analytical standard
-
Internal standard (e.g., ¹³C₅-adenosine)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
1. Cell Seeding and Treatment: a. Follow the same procedure as described in Protocol 1, steps 1a-1d.
2. Sample Preparation: a. Collect the cell culture supernatant as described in Protocol 1, step 2a. b. To precipitate proteins, add three volumes of ice-cold acetonitrile to one volume of supernatant. c. Vortex the mixture and incubate at -20°C for at least 30 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. e. Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. f. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5 mM ammonium acetate in water). g. Add the internal standard to each sample. h. Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase A: 5 mM ammonium acetate in water.
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute adenosine.
- Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL. b. Mass Spectrometry Detection:
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Adenosine: m/z 268.1 → 136.1
- ¹³C₅-Adenosine (Internal Standard): m/z 273.1 → 136.1
- Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.
4. Data Analysis: a. Create a standard curve by plotting the peak area ratio of adenosine to the internal standard against the concentration of the adenosine standards. b. Quantify the adenosine concentration in the samples using the standard curve. c. Calculate the percentage inhibition and IC50 value of this compound as described in Protocol 1, steps 4d and 4e.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell types, experimental setup, and available equipment. Always refer to the manufacturer's instructions for any commercial kits used.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.und.edu [med.und.edu]
- 5. cohesionbio.com [cohesionbio.com]
- 6. Adenosine Quantification Assay Kit, MAK433, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 7. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells | Semantic Scholar [semanticscholar.org]
OP-5244: Application Notes and Protocols for Human Cancer Cell Line Studies
For Research Use Only.
Introduction
OP-5244 is a potent and orally bioavailable small-molecule inhibitor of CD73 (ecto-5'-nucleotidase).[1][2] CD73 is a cell-surface enzyme that plays a critical role in the tumor microenvironment by converting extracellular adenosine (B11128) monophosphate (AMP) to immunosuppressive adenosine.[1][2] Elevated levels of adenosine in the tumor milieu inhibit the activity of immune cells, such as T cells, allowing cancer cells to evade immune surveillance. By inhibiting CD73, this compound blocks the production of adenosine, thereby reversing this immunosuppressive effect and promoting an anti-tumor immune response.[1][2]
These application notes provide an overview of the in vitro activity of this compound in human cancer cell lines and detailed protocols for its use in key experimental assays.
Mechanism of Action
This compound is a competitive inhibitor of the CD73 enzyme. The primary mechanism of action of this compound in the context of cancer is the inhibition of the enzymatic conversion of AMP to adenosine. This leads to a reduction of immunosuppressive adenosine in the tumor microenvironment, which in turn enhances the function of anti-tumor immune cells.
Caption: Mechanism of action of this compound in the tumor microenvironment.
Quantitative Data
This compound has demonstrated potent inhibition of CD73 and adenosine production in various preclinical models. The following table summarizes the available quantitative data for this compound in human cancer cell lines and related immune cells.
| Parameter | Cell Line / System | Value | Reference |
| IC50 (CD73 Inhibition) | Recombinant Human CD73 | 0.25 nM | [3] |
| EC50 (Adenosine Production) | H1568 (Non-Small Cell Lung Cancer) | 0.79 nM | [3] |
| EC50 (Adenosine Production) | Human CD8+ T Cells | 0.22 nM | [3] |
| Cell Line Tested | Head and Neck Squamous Cell Carcinoma | Concentration-dependent inhibition | [4] |
| Cell Line Tested | EMT6 (Murine Breast Cancer) | Data available | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound in human cancer cell lines.
Cell Culture
-
Cell Lines: Human cancer cell lines of interest (e.g., H1568 NSCLC, various solid tumor lines).
-
Culture Medium: Use the recommended culture medium for each specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells according to standard cell culture protocols to maintain exponential growth.
This compound Preparation
-
Reconstitution: Reconstitute lyophilized this compound powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
CD73 Activity Assay (Adenosine Production Assay)
This assay measures the ability of this compound to inhibit the production of adenosine from AMP by cancer cells.
Caption: Workflow for the adenosine production assay.
Protocol:
-
Cell Seeding: Seed human cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 104 cells/well) and allow them to adhere overnight.
-
Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for a pre-determined time (e.g., 1 hour).
-
Substrate Addition: Add AMP to each well to a final concentration of 10 µM.
-
Incubation: Incubate the plate at 37°C for a specific time period (e.g., 1-4 hours) to allow for the enzymatic conversion of AMP to adenosine.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Adenosine Quantification: Measure the concentration of adenosine in the supernatant. This is typically done using liquid chromatography-mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Alternatively, commercially available adenosine assay kits can be used.
-
Data Analysis: Plot the adenosine concentration against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to determine if this compound induces programmed cell death (apoptosis).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a defined period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Signaling Pathway Analysis
The primary signaling pathway affected by this compound is the extracellular adenosine pathway. Inhibition of CD73 by this compound leads to a decrease in adenosine levels, which in turn impacts adenosine receptor signaling on immune cells.
Caption: The adenosine signaling pathway targeted by this compound.
Disclaimer
These application notes and protocols are intended for research use only and are not for use in diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Researchers should always adhere to standard laboratory safety practices.
References
- 1. researchgate.net [researchgate.net]
- 2. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oricpharma.com [oricpharma.com]
- 4. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing OP-5244 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of OP-5244, a potent and orally active inhibitor of CD73, using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.
Physicochemical and Biological Properties of this compound
This compound is a small molecule inhibitor that targets CD73, an ecto-5'-nucleotidase that plays a critical role in the adenosinergic pathway by converting AMP to immunosuppressive adenosine (B11128).[1][2] By inhibiting CD73, this compound blocks the production of adenosine, thereby reversing immunosuppression and demonstrating potential in cancer immunotherapy.[1][3]
| Property | Value | Reference |
| Molecular Formula | C19H29ClN5O9P | [3] |
| Molecular Weight | 537.89 g/mol | [3] |
| CAS Number | 2381268-71-7 | [3] |
| Appearance | White to pink solid | [3] |
| Purity | >98% | [4] |
| Mechanism of Action | Potent and orally active inhibitor of CD73 | [1][3] |
| IC50 | 0.25 nM for CD73 | [3][5] |
| Solubility in DMSO | 250 mg/mL (464.78 mM); requires sonication | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Pre-handling: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 5.38 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 537.89 g/mol * 1000 mg/g = 5.38 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 5.38 mg of this compound.
-
Mixing: Tightly cap the tube and vortex for 1-2 minutes.
-
Sonication: To ensure complete dissolution, place the tube in an ultrasonic water bath for 10-15 minutes.[3][5] Visually inspect the solution to ensure no particulates are present. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Parameter | Recommendation | Reference |
| Stock Solution Storage Temperature | Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). | [3][5] |
| Storage Conditions | Store in tightly sealed, light-protected containers. Avoid repeated freeze-thaw cycles. | [3][4][5] |
| Handling Precautions | Use fresh, anhydrous DMSO to prepare solutions, as hygroscopic DMSO can significantly impact solubility. | [3][6] |
Visualizations
Signaling Pathway
Caption: this compound inhibits CD73, blocking adenosine production.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
- 1. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for OP-5244 Administration in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical administration of OP-5244, a potent and orally bioavailable small-molecule inhibitor of CD73. The protocols outlined below are based on available preclinical data and are intended to assist in the design and execution of in vivo and in vitro studies for evaluating the anti-cancer efficacy of this compound.
Mechanism of Action
This compound targets CD73, an ecto-5'-nucleotidase that is frequently overexpressed in the tumor microenvironment. CD73 plays a crucial role in tumor immune evasion by converting extracellular adenosine (B11128) monophosphate (AMP) into adenosine.[1] Adenosine, in turn, suppresses the activity of various immune cells, thereby hindering the anti-tumor immune response. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, leading to the restoration of anti-tumor immunity.[1][2][3]
Data Presentation
In Vitro Potency of this compound
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 | Recombinant Human CD73 | 0.25 nM | [4] |
| EC50 | H1568 (Human NSCLC) | 0.79 nM | [4] |
| EC50 | EMT6 (Murine Breast Cancer) | 14 nM | [4] |
| EC50 | CD8+ T Cells | 0.22 nM | [4] |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| EMT-6 Syngeneic Model (BALB/c mice) | Murine Breast Cancer | 150 mg/kg, BID, PO for 16 days | Significant tumor growth inhibition; Increased CD8+/Treg ratio in tumors | [4] |
| E.G7-OVA Syngeneic Model (C57BL/6 mice) | Murine T Cell Lymphoma | 15 mg/kg/day, continuous infusion via mini-pump | Reduced tumor growth | [4] |
Signaling Pathway
References
Troubleshooting & Optimization
Troubleshooting OP-5244 solubility issues in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the CD73 inhibitor, OP-5244, in in vitro settings. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small-molecule inhibitor of CD73.[1] CD73 is an ecto-5'-nucleotidase that plays a critical role in the adenosine (B11128) signaling pathway by converting adenosine monophosphate (AMP) to immunosuppressive adenosine.[2][3] By inhibiting CD73, this compound blocks the production of adenosine, which can reverse immunosuppression in the tumor microenvironment, making it a promising candidate for cancer immunotherapy research.[1]
Q2: What are the basic chemical properties of this compound?
A2: Understanding the chemical properties of this compound is crucial for its proper handling and use in experiments.
| Property | Value |
| Chemical Formula | C₂₀H₃₁ClN₅O₈P |
| Molecular Weight | 535.92 g/mol |
| Appearance | Solid powder |
| Purity | >98% (vendor-specific) |
Data sourced from MedKoo Biosciences.[4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO.[4] One supplier reports a solubility of up to 250 mg/mL in DMSO with the aid of sonication.
Q4: Can I dissolve this compound in aqueous solutions like water or PBS?
A4: While one supplier reports a high solubility of 100 mg/mL in water with sonication, it is crucial to exercise caution. This may represent kinetic solubility, and the stability of this compound in aqueous solutions at such high concentrations over time is not well-documented. For most in vitro applications, it is standard practice to prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental medium.
Q5: How should I store this compound stock solutions?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A supplier suggests that DMSO stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.
Troubleshooting In Vitro Solubility Issues
A common challenge when working with small molecule inhibitors is maintaining their solubility in aqueous cell culture media. Below are common problems and troubleshooting strategies for this compound.
Issue 1: Precipitate Forms Immediately Upon Diluting DMSO Stock in Cell Culture Medium
This phenomenon, often called "crashing out," is a frequent issue with hydrophobic compounds and can lead to inaccurate experimental results.
Troubleshooting Workflow for Immediate Precipitation
A step-by-step guide for troubleshooting precipitation.
Issue 2: Precipitate Forms Over Time in the Incubator
Even if the initial solution is clear, precipitation can occur during the course of your experiment.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | Compounds can be less soluble at 37°C compared to room temperature where the dilution was prepared. | Always prepare dilutions in media pre-warmed to 37°C.[5] |
| Interaction with Media Components | This compound contains a phosphonate (B1237965) group, which can potentially interact with divalent cations (e.g., Ca²⁺, Mg²⁺) present in cell culture media, leading to the formation of insoluble salts. | Consider using a medium with lower concentrations of divalent cations if your cell line can tolerate it. A pre-experiment to test the solubility of this compound in your specific medium is advisable. |
| pH Shift | The pH of the medium can change in the incubator due to CO₂ levels, which can affect the solubility of pH-sensitive compounds. The protonation state of the phosphonate group in this compound is pH-dependent. | Ensure your medium is properly buffered for the CO₂ concentration in your incubator. |
| Evaporation | Evaporation from the outer wells of a multi-well plate can concentrate the compound, leading to precipitation. | Use the inner wells of the plate for your experiment and fill the outer wells with sterile water or PBS to maintain humidity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM DMSO Stock Solution:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Aseptically add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a MW of 535.92, add 186.6 µL of DMSO).
-
Vortex thoroughly to dissolve. If necessary, sonicate in a water bath for a few minutes to ensure complete dissolution. The solution should be clear.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
For lower final concentrations, it is good practice to first make an intermediate dilution (e.g., 1 mM or 100 µM) in DMSO.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium while gently vortexing. This ensures rapid mixing and reduces the risk of precipitation.
-
Important: The final concentration of DMSO in your assay should be kept as low as possible (typically ≤ 0.5%) and a vehicle control (medium with the same percentage of DMSO) must be included in your experiments.
-
Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium
This protocol helps determine the maximum soluble concentration of this compound in your specific experimental medium.
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a 2-fold serial dilution of the stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well.
-
Transfer 2 µL of each DMSO dilution from the first plate to the corresponding wells of the second plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate the plate at 37°C and 5% CO₂.
-
Visually inspect the wells for any signs of precipitation (cloudiness or visible particles) at different time points (e.g., 0, 2, 6, and 24 hours).
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound in your medium.
Signaling Pathway and Experimental Workflow
CD73 Signaling Pathway
This compound targets CD73, a key enzyme in the adenosine production pathway. Understanding this pathway is essential for interpreting experimental results.
The CD73 pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Testing
A typical workflow for evaluating the efficacy of this compound in a cell-based assay.
A typical workflow for in vitro inhibitor testing.
References
- 1. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing OP-5244 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of OP-5244 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active small-molecule inhibitor of CD73.[1][2] CD73 is an ecto-5'-nucleotidase, an enzyme that plays a key role in the adenosinergic pathway by converting adenosine (B11128) monophosphate (AMP) to adenosine.[2][3][4] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine in the tumor microenvironment, which can help to restore anti-tumor immune responses.[3][5][6]
Q2: What are the common applications of this compound in cell-based assays?
A2: this compound is primarily used in cancer research and immunology. Common cell-based assays involving this compound include:
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Measuring the inhibition of adenosine production in cancer cell lines and immune cells.[1][2]
-
Assessing the effect of adenosine inhibition on immune cell activation, proliferation, and cytokine production.[1][2]
-
Evaluating the direct or indirect effects of this compound on cancer cell viability, proliferation, and apoptosis.
-
Investigating the synergistic effects of this compound with other anti-cancer agents.
Q3: How should I dissolve and store this compound?
A3: this compound is reported to be soluble in a 10% Dimethyl Sulfoxide (DMSO) solution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it at -20°C or -80°C for long-term stability. For cell-based assays, the DMSO stock should be further diluted in cell culture medium to the desired final concentration.
Q4: What is a recommended starting concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on available data, a broad concentration range from 0.1 nM to 10 µM is a good starting point for dose-response experiments.[1][2]
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ | CD73 enzyme | 0.25 nM | [1] |
| EC₅₀ | Adenosine Production Inhibition (H1568 NSCLC cells) | 0.79 ± 0.38 nM | [1] |
| EC₅₀ | AMP Hydrolysis Inhibition (CD8⁺ T cells) | 0.22 nM | [1] |
Table 2: Recommended Concentration Ranges for Specific Assays
| Assay | Cell Type | Concentration Range | Reference |
| Inhibition of Adenosine Production | Human and murine cancer cell lines | 0.01 nM - 10 µM | [1][2] |
| Rescue of AMP-suppressed CD8⁺ T cell proliferation | CD8⁺ T cells | 4.1 nM - 1000 nM | [1][2] |
Signaling Pathway Diagram
The following diagram illustrates the adenosinergic pathway and the point of inhibition by this compound.
Caption: The adenosinergic pathway and this compound's mechanism of action.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general workflow for determining the cytotoxic or cytostatic effects of this compound on a chosen cell line.
Caption: Workflow for optimizing this compound concentration with an MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.[7]
-
Incubate for 2-4 hours at 37°C.[8]
-
Add a solubilization solution (e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis: Subtract the background absorbance (medium only). Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Troubleshooting Guide
Caption: Troubleshooting guide for common issues in this compound assays.
Detailed Troubleshooting:
-
Compound Precipitation:
-
Problem: A precipitate is observed when diluting the this compound stock solution in the cell culture medium.
-
Potential Cause & Solution:
-
The concentration of this compound may have exceeded its aqueous solubility. Try preparing a more dilute final concentration.
-
The compound may not be stable in the culture medium over time. It is advisable to prepare fresh dilutions for each experiment.
-
-
-
High Background Toxicity in Controls:
-
Problem: Significant cell death is observed in the vehicle (DMSO) control wells.
-
Potential Cause & Solution:
-
The final DMSO concentration may be too high for your cell line. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%. Always perform a dose-response curve for DMSO alone to determine the tolerance of your specific cell line.
-
-
-
Inconsistent or Non-reproducible Results:
-
Problem: High variability is observed between technical replicates.
-
Potential Cause & Solution:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.
-
Pipetting errors: Use calibrated pipettes and be consistent with your technique.
-
Edge effects: Evaporation from the outer wells of a 96-well plate can concentrate media components and affect cell growth. It is best practice to not use the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
-
-
Potential for Assay Interference:
-
Problem: Unexpected results in colorimetric or fluorometric assays that are not dose-dependent.
-
Potential Cause & Solution:
-
The this compound compound itself may absorb light or fluoresce at the wavelengths used in your assay. To test for this, set up control wells containing only media and this compound at the various concentrations and measure the signal.
-
If interference is confirmed, consider using an alternative assay with a different readout, such as a luminescence-based assay (e.g., CellTiter-Glo®) which is generally less prone to compound interference.
-
-
-
Low or No Inhibitory Effect:
-
Problem: this compound does not show the expected inhibitory effect on adenosine production or downstream signaling.
-
Potential Cause & Solution:
-
Incorrect concentration range: Ensure your dose-response curve covers a sufficiently broad range, especially in the low nanomolar range where this compound is most potent.
-
Cell line does not express high levels of CD73: Confirm CD73 expression in your cell line of choice using techniques like flow cytometry or western blotting.
-
Degradation of the compound: Ensure proper storage of the stock solution and prepare fresh dilutions for each experiment. The stability of this compound in cell culture media over extended incubation periods (e.g., >72 hours) should be empirically determined if necessary.
-
-
References
- 1. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
OP-5244 In Vivo Administration Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the in vivo administration of OP-5244, a potent and orally bioavailable CD73 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of CD73 (also known as ecto-5'-nucleotidase) with an IC50 of 0.25 nM.[1][2] CD73 is a cell-surface enzyme that converts extracellular adenosine (B11128) monophosphate (AMP) into adenosine (ADO).[2][3] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, which can reverse this suppression and enhance anti-tumor immunity.[1][2][4]
Q2: What is the molecular weight and chemical formula of this compound?
A2: The molecular weight of this compound is 537.89 g/mol , and its chemical formula is C19H29ClN5O9P.[1]
Q3: How should this compound be stored?
A3: For long-term storage (months to years), this compound solid should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 4°C.[1][5] Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month, kept in a sealed container away from moisture and light.[1]
Q4: Is this compound orally bioavailable?
A4: Yes, this compound is designed to be an orally bioavailable CD73 inhibitor.[2][4][6] Pharmacokinetic studies have demonstrated oral bioavailability in rats, dogs, and cynomolgus monkeys.[1][6]
Troubleshooting Guide
Issue 1: My this compound formulation is cloudy or shows precipitation.
-
Possible Cause 1: Incomplete Dissolution.
-
Solution: this compound requires significant mechanical energy to dissolve in aqueous solutions and DMSO. Ensure you are following the recommended protocol, which includes ultrasonication.[1] When preparing a stock solution in DMSO, use a newly opened bottle as hygroscopic (water-absorbed) DMSO can significantly reduce solubility.[1]
-
-
Possible Cause 2: Incorrect Vehicle Component Ratios.
-
Solution: The order and ratio of vehicle components are critical. When using a multi-component system like DMSO/PEG300/Tween-80/Saline, ensure the DMSO stock is first thoroughly mixed with PEG300 before adding Tween-80, and finally, saline is added last.[1] Altering this order can cause the compound to crash out of solution.
-
-
Possible Cause 3: Temperature Effects.
-
Solution: If the formulation was prepared warm, the compound might precipitate as it cools to room temperature or animal body temperature. Prepare the formulation at the temperature it will be stored and used, if possible. Check the stability of your chosen formulation at different temperatures before starting a large-scale study.
-
Issue 2: I am observing inconsistent anti-tumor efficacy in my animal model.
-
Possible Cause 1: Inconsistent Dosing Formulation.
-
Solution: Precipitation or incomplete dissolution (as described in Issue 1) can lead to under-dosing. Prepare a fresh dosing solution for each administration day and visually inspect each syringe for precipitation before injection. Consider analyzing the concentration of your final dosing solution via HPLC to confirm consistency.
-
-
Possible Cause 2: Rapid Metabolism or Clearance.
-
Solution: While this compound has demonstrated good bioavailability, the half-life varies between species (e.g., 8.5h in rats, 0.82h in dogs).[1] If your study involves a species with faster clearance, a twice-daily (BID) dosing regimen may be required to maintain sufficient exposure. A pilot pharmacokinetic study in your specific animal model is recommended to establish an optimal dosing schedule.
-
-
Possible Cause 3: Route of Administration.
-
Solution: this compound has been administered via subcutaneous (s.c.), oral (p.o.), and intravenous (i.v.) routes.[1] The route can significantly impact exposure and efficacy. Oral gavage may lead to more variable absorption than parenteral routes. If observing inconsistent results with oral dosing, consider switching to subcutaneous administration to ensure more consistent exposure.
-
Issue 3: I am observing adverse effects or toxicity in my animals (e.g., weight loss, lethargy).
-
Possible Cause 1: Vehicle Toxicity.
-
Solution: Some formulation vehicles, especially those with high percentages of DMSO or detergents like Tween-80, can cause local irritation or systemic toxicity. Run a parallel control group treated with the vehicle alone to distinguish between vehicle-related and compound-related toxicity.
-
-
Possible Cause 2: On-target or Off-target Compound Toxicity.
-
Solution: Reduce the dose. This compound is a highly potent inhibitor, and the maximum tolerated dose (MTD) may be close to the efficacious dose. Perform a dose-ranging toxicity study to identify the MTD in your specific model and strain. Monitor animals daily for clinical signs of toxicity and body weight.
-
Data Presentation: Quantitative Summaries
Table 1: this compound Solubility
| Solvent | Concentration | Notes | Citation |
| DMSO | 250 mg/mL (464.78 mM) | Requires ultrasonication. Use new, anhydrous DMSO. | [1] |
| H₂O | 100 mg/mL (185.91 mM) | Requires ultrasonication. | [1] |
Table 2: Recommended In Vivo Formulations
| Method | Components | Final Concentration | Notes | Citation |
| Method 1 (PEG/Tween) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.5 mg/mL | Mix DMSO stock with PEG300 first, then add Tween-80, then Saline. | [1] |
| Method 2 (Cyclodextrin) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.5 mg/mL | Mix DMSO stock into the SBE-β-CD solution. | [1] |
| Method 3 (Oil) | 10% DMSO, 90% Corn Oil | ≥ 6.5 mg/mL | Use with caution for studies lasting over two weeks. | [1] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Dose | t½ (h) | Cmax (μM) | AUC (μM·h) | Citation |
| Rat | IV | 0.2 mg/kg | 8.5 | - | - | [1] |
| Rat | PO | 10 mg/kg | - | 0.82 | 1.96 | [1] |
| Dog | IV | 0.2 mg/kg | 0.82 | - | - | [1] |
| Dog | PO | 10 mg/kg | - | 1.25 | 1.75 | [1] |
| Cynomolgus Monkey | IV | 0.2 mg/kg | 4.6 | - | - | [1] |
| Cynomolgus Monkey | PO | 10 mg/kg | - | 1.72 | 14.2 | [1] |
Experimental Protocols
Protocol: Preparation of this compound for Oral Gavage (10 mg/kg)
This protocol describes the preparation of a 1 mg/mL dosing solution for oral administration to a 20g mouse (dosing volume of 200 µL).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline
-
Sterile microcentrifuge tubes
-
Sonicator bath
-
Vortex mixer
Methodology:
-
Prepare 65 mg/mL Stock Solution:
-
Weigh the required amount of this compound.
-
Add anhydrous DMSO to achieve a concentration of 65 mg/mL.
-
Vortex thoroughly and sonicate in a water bath for 10-15 minutes until the solution is completely clear. This is your DMSO Stock .
-
-
Prepare Dosing Vehicle:
-
This protocol uses the vehicle from Table 2, Method 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
-
Prepare Final Formulation (Example: 1 mL total volume):
-
In a sterile 1.5 mL microcentrifuge tube, add 400 µL of PEG300.
-
Add 15.4 µL of the 65 mg/mL DMSO Stock to the PEG300. (This will yield a final concentration of 1 mg/mL in 1 mL).
-
Vortex vigorously for 2 minutes until the solution is homogenous.
-
Add 50 µL of Tween-80. Vortex for another 1 minute.
-
Add 534.6 µL of sterile Saline to bring the total volume to 1 mL.
-
Vortex for a final 2 minutes. The solution should be clear.
-
-
Administration:
-
Visually inspect the solution for any precipitation before drawing it into the dosing syringe.
-
Administer the appropriate volume to the animal based on its body weight (e.g., 200 µL for a 20g mouse to achieve a 10 mg/kg dose).
-
Prepare this formulation fresh daily. Do not store the final diluted formulation.
-
Visualizations
Caption: Mechanism of action for this compound in the tumor microenvironment.
Caption: General experimental workflow for an in vivo efficacy study with this compound.
Caption: Troubleshooting decision tree for addressing poor in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
How to address OP-5244 instability in culture media
Welcome to the technical support center for OP-5244. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential instability of this compound in culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small-molecule inhibitor of CD73.[1][2][3] CD73 is an ecto-5'-nucleotidase that plays a key role in the production of immunosuppressive adenosine (B11128) in the tumor microenvironment through the hydrolysis of adenosine monophosphate (AMP).[1][3][4] By inhibiting CD73, this compound blocks the production of adenosine, thereby reversing immunosuppression and potentially enhancing anti-tumor immune responses.[1][2][3]
Q2: I am observing lower than expected potency of this compound in my cell-based assays. Could this be due to instability in my culture media?
A2: Yes, lower than expected potency can be a sign of compound degradation in the culture medium. The effective concentration of a compound can decrease over the course of an experiment if it is unstable, leading to a misinterpretation of its efficacy.[5] It is crucial to assess the stability of this compound in your specific experimental conditions.
Q3: What factors in cell culture media can contribute to the degradation of a small molecule like this compound?
A3: Several factors can influence the stability of a compound in culture media, including:
-
pH: The pH of the media (typically 7.2-7.4) can affect the rate of hydrolysis of a compound.[5][6]
-
Media Components: Certain components in the media, such as amino acids or vitamins, could react with the compound.[6]
-
Serum: While serum proteins can sometimes stabilize compounds, they can also contain enzymes that may degrade the compound.[6]
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of thermally sensitive compounds.[5]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[5]
Q4: How can I determine if this compound is stable in my specific cell culture setup?
A4: A straightforward way to assess the chemical stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] This involves incubating this compound in your cell culture medium (with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.[7]
Troubleshooting Guide: this compound Instability
If you suspect this compound is unstable in your culture media, follow this troubleshooting guide.
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected potency in cell-based assays. | Compound degradation in culture medium. | 1. Perform a stability study of this compound in your specific culture medium at 37°C over the duration of your experiment. 2. If instability is confirmed, consider replenishing the compound by changing the medium at regular intervals.[9] |
| High variability in results between experimental replicates. | Inconsistent sample handling or incomplete solubilization of the compound. | 1. Ensure precise and consistent timing for sample collection and processing. 2. Confirm the complete dissolution of the this compound stock solution before preparing working solutions. Gentle vortexing or sonication may help.[9] |
| Precipitate observed in the culture medium after adding this compound. | The concentration of this compound exceeds its solubility in the culture medium. | 1. Visually inspect the medium for any precipitation after adding the compound. 2. Determine the kinetic solubility of this compound in your culture medium. 3. If solubility is an issue, consider lowering the final concentration of this compound or adjusting the solvent concentration (e.g., DMSO) to be as low as possible (typically <0.5%).[5] |
| Discrepancy between biochemical and cell-based assay IC50 values. | Compound degradation, adsorption to plasticware, or cellular metabolism. | 1. Assess stability in cell-free medium to distinguish chemical degradation from cellular effects. 2. Use low-protein-binding plates and pipette tips to minimize adsorption.[6] 3. Include a control without cells to assess non-specific binding.[6] |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Culture Media via HPLC/LC-MS
This protocol provides a method to determine the chemical stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Your complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Acetonitrile (B52724) or methanol (B129727) (for protein precipitation)
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution into pre-warmed (37°C) complete culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and low (e.g., <0.1%).
-
Incubation: Aliquot the working solution into sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Time Point 0: Immediately process the first sample (T=0) to serve as the baseline.
-
Incubate: Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube for processing.
-
Sample Processing:
-
To precipitate proteins, add 3 volumes of cold acetonitrile to the media sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the peak area of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Example Data:
The following table illustrates hypothetical stability data for this compound in two different culture media.
| Time (hours) | % this compound Remaining (Medium A) | % this compound Remaining (Medium B) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 4 | 95.2 | 97.8 |
| 8 | 88.9 | 94.5 |
| 24 | 65.7 | 85.3 |
| 48 | 40.1 | 72.9 |
This is example data and does not reflect the actual stability of this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound in culture media.
Troubleshooting Logic for this compound Instability
Caption: A logical workflow for troubleshooting potential this compound instability issues.
References
- 1. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Improving the efficacy of OP-5244 in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of OP-5244 in experimental setups. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small-molecule inhibitor of CD73 (also known as ecto-5'-nucleotidase).[1][2][3] Its primary mechanism of action is to block the enzymatic activity of CD73, which is responsible for the hydrolysis of adenosine (B11128) monophosphate (AMP) into immunosuppressive adenosine in the tumor microenvironment.[1][2] By inhibiting adenosine production, this compound can reverse immunosuppression and enhance anti-tumor immune responses.[1][2]
Q2: What is the solubility and stability of this compound in common experimental solvents?
A2: this compound is soluble in DMSO.[4] For in vivo studies, it can be formulated. For example, one formulation involves 10% DMSO and 90% (20% SBE-β-CD in saline). Another option is 10% DMSO and 90% corn oil.[4] It is recommended to prepare fresh solutions for each experiment to avoid potential degradation. If storing stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: I am observing lower than expected potency of this compound in my cell-based assay. What are the possible causes?
A3: Several factors could contribute to lower than expected potency:
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered expression of CD73 or other relevant proteins. It is recommended to use cells within a consistent and low passage number range.
-
Cell Seeding Density: Both too low and too high cell densities can lead to variability in results. Ensure consistent and optimal cell seeding for your specific cell line and assay duration.
-
Compound Stability: this compound, like many small molecules, can degrade in solution over time, especially when diluted in aqueous media for extended periods. Prepare fresh dilutions from a frozen stock for each experiment.
-
Assay Conditions: Factors such as pH, temperature, and incubation time can all influence enzyme kinetics and inhibitor potency. Ensure these parameters are consistent across experiments.
-
Presence of Serum: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration or using serum-free media during the treatment period if compatible with your cells.
Q4: How can I confirm that the observed effects in my experiment are due to the inhibition of CD73 and not off-target effects?
A4: To validate the on-target activity of this compound, consider the following approaches:
-
Use a Structurally Unrelated CD73 Inhibitor: Employing a different CD73 inhibitor with a distinct chemical structure should produce a similar biological phenotype if the effect is on-target.
-
Genetic Knockdown/Knockout of CD73: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CD73 expression in your cells. The resulting phenotype should mimic the effects of this compound treatment.
-
Rescue Experiment: If possible, introduce a modified, inhibitor-resistant form of CD73 into your cells and assess if it reverses the effects of this compound.
-
Measure Adenosine Levels: Directly measure the concentration of adenosine in your cell culture supernatant or in vivo samples. Treatment with this compound should lead to a significant reduction in adenosine levels.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in a cell-based assay | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Compound precipitation at higher concentrations | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the microplate or fill them with sterile media/PBS.- Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower top concentration or a different solvent/formulation. |
| Unexpected cell toxicity at concentrations where CD73 inhibition is expected | - Off-target effects of this compound- Solvent (e.g., DMSO) toxicity- Cell line sensitivity | - Perform a dose-response curve to determine the therapeutic window.- Ensure the final DMSO concentration is below 0.5% (ideally <0.1%) and include a vehicle control with the same DMSO concentration.- Test the compound in a different cell line to see if the toxicity is cell-type specific. |
| Inconsistent results in in vivo studies | - Variability in tumor implantation and growth- Issues with drug formulation and administration- Differences in animal age, weight, or health status | - Standardize the tumor cell implantation technique and start treatment when tumors reach a consistent size.- Prepare the this compound formulation fresh for each administration and ensure consistent dosing and route of administration.- Use age- and weight-matched animals and monitor their health throughout the study. |
| Difficulty in detecting a significant decrease in adenosine levels | - Low intrinsic CD73 activity in the chosen cell line- Rapid degradation or uptake of adenosine- Insufficient assay sensitivity | - Screen different cell lines to find one with robust CD73 expression and activity.- Collect supernatants at earlier time points and consider using inhibitors of adenosine deaminase (e.g., EHNA) or adenosine kinase if appropriate for the experimental question.- Use a highly sensitive detection method such as HPLC-MS/MS. |
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay Type | Potency (EC50/IC50) | Reference |
| H1568 | Non-Small Cell Lung Cancer (NSCLC) | Adenosine Production | 0.79 ± 0.38 nM | [3] |
| EMT6 | Murine Breast Cancer | Adenosine Production | 14 nM | [5] |
| Human CD8+ T cells | N/A | AMP Hydrolysis | 0.22 nM | [3] |
| Recombinant Human CD73 | N/A | Biochemical Assay | 0.25 nM | [3] |
In Vivo Efficacy of this compound
| Tumor Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| EMT-6 | BALB/c Mice | 150 mg/kg, p.o. twice daily for 16 days | Increased CD8+ T cell infiltration and reversed immunosuppression. | [3] |
| E.G7-OVA | C57BL/6 Mice | 15 mg/kg/day, s.c. mini-pump infusion for 13 days | Exhibited anti-tumor effects as a single agent. | [1] |
Experimental Protocols
Protocol 1: In Vitro CD73 Inhibition Assay using Malachite Green
This protocol describes how to measure the inhibitory activity of this compound on CD73 by quantifying the amount of inorganic phosphate (B84403) released from the hydrolysis of AMP.
Materials:
-
Recombinant human CD73 enzyme
-
AMP (adenosine monophosphate)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl2)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations (e.g., 0.01 nM to 1 µM). Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Diluted this compound or vehicle control.
-
Recombinant CD73 enzyme (final concentration will depend on the specific activity of the enzyme lot).
-
Assay buffer to bring the volume to the desired pre-incubation volume.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add AMP solution to each well to a final concentration that is at or below the Km of the enzyme for AMP.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and detect phosphate: Stop the reaction and detect the amount of released phosphate using a malachite green-based detection reagent according to the manufacturer's instructions. This typically involves adding the malachite green solution and measuring the absorbance at around 620-650 nm.
-
Data Analysis: Subtract the background absorbance (wells with no enzyme) from all readings. Plot the absorbance against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Measurement of Adenosine Production in Cell Culture
This protocol outlines a method to assess the effect of this compound on adenosine production by cancer cells.
Materials:
-
Cancer cell line with known CD73 expression (e.g., H1568 or EMT6)
-
Complete cell culture medium
-
This compound
-
AMP
-
96-well cell culture plate
-
HPLC-MS/MS system for adenosine detection
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Treatment: The next day, replace the culture medium with fresh medium containing serial dilutions of this compound or vehicle control. Pre-incubate the cells with the inhibitor for 1-2 hours.
-
AMP Stimulation: Add AMP to each well to a final concentration that is known to induce adenosine production in your cell line (e.g., 10-100 µM).
-
Incubation: Incubate the plate for a set period (e.g., 1-4 hours) to allow for the conversion of AMP to adenosine.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Sample Preparation: Prepare the supernatant for analysis. This may involve a protein precipitation step (e.g., with perchloric acid followed by neutralization with potassium carbonate) and centrifugation to remove cell debris.
-
Adenosine Quantification: Analyze the adenosine concentration in the prepared samples using a validated HPLC-MS/MS method.
-
Data Analysis: Normalize the adenosine concentration to the amount of protein in each well (can be determined by a BCA assay on the remaining cell lysate). Calculate the percent inhibition of adenosine production at each this compound concentration and determine the EC50 value.
Mandatory Visualizations
Caption: this compound inhibits CD73, blocking adenosine production.
Caption: Workflow for in vitro testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. oricpharma.com [oricpharma.com]
Best practices for storing and handling OP-5244
{"answer":"## Technical Support Center: OP-5244
This guide provides best practices for storing, handling, and troubleshooting experiments involving this compound, a potent and orally active inhibitor of CD73.[1][2][3] this compound reverses immunosuppression by blocking the production of adenosine (B11128) and is intended for research use only.[1][2][3][4]
Frequently Asked Questions (FAQs)
1. How should I store this compound upon arrival?
Upon receipt, this compound powder should be stored under specific conditions to ensure its stability. For short-term storage (days to weeks), keep the compound in a dry, dark place at 0-4°C.[5] For long-term storage (months to years), it is recommended to store it at -20°C.[5] The compound is shipped under ambient temperature and is stable for several weeks during ordinary shipping.[5]
2. How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid powder in a suitable solvent such as DMSO.[5] this compound is soluble in DMSO at a concentration of 250 mg/mL (464.78 mM) and in water at 100 mg/mL (185.91 mM); ultrasonic assistance may be needed for dissolution.[1]
3. What are the recommended storage conditions for this compound stock solutions?
Prepared stock solutions should be stored sealed and protected from moisture and light.[1][2] For storage up to one month, a temperature of -20°C is suitable.[1][2] For longer-term storage up to six months, it is best to store the solution at -80°C.[1][2]
4. What is the mechanism of action of this compound?
This compound is a potent inhibitor of CD73, an ecto-5'-nucleotidase that plays a key role in the production of immunosuppressive adenosine in the tumor microenvironment.[3][4] By inhibiting CD73 with an IC50 of 0.25 nM, this compound blocks the hydrolysis of adenosine monophosphate (AMP) into adenosine.[1][2][3] This action reverses immunosuppression and can enhance anti-tumor immune responses.[1][4]
Data Summary Tables
Storage and Stability
| Form | Condition | Temperature | Duration | Notes |
| Solid Powder | Dry, dark, sealed | 0-4°C | Short-term (days to weeks) | Protect from moisture and light.[1][5] |
| Dry, dark, sealed | -20°C | Long-term (months to years) | Recommended for optimal stability.[5] | |
| Stock Solution | In Solvent, sealed | -20°C | 1 month | Protect from moisture and light.[1][2] |
| In Solvent, sealed | -80°C | 6 months | Protect from moisture and light.[1][2] |
Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 250 | 464.78 | Ultrasonic assistance may be required.[1] |
| Water | 100 | 185.91 | Ultrasonic assistance may be required.[1] |
Biological Activity
| Target | Assay | IC50 / EC50 | Cell Lines |
| CD73 | Biochemical Assay | 0.25 nM (IC50) | N/A |
| Adenosine Production | Cell-based Assay | 0.79 nM (EC50) | H1568 (NSCLC)[1][3] |
| AMP Hydrolysis | Cell-based Assay | 0.22 nM (EC50) | CD8+ T cells[1][3] |
Experimental Protocols & Troubleshooting
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation : Allow the vial of this compound solid powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation : Determine the required volume of DMSO. The molecular weight of this compound is 537.89 g/mol .[1] To make a 10 mM stock solution from 1 mg of powder:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)
-
Volume (µL) = (0.001 g / 537.89 g/mol ) / 0.01 mol/L * 1,000,000 µL/L = 185.91 µL
-
-
Dissolution : Add the calculated volume of high-purity DMSO to the vial.
-
Mixing : Vortex or sonicate the solution gently until the solid is completely dissolved, resulting in a clear solution.
-
Storage : Aliquot the stock solution into smaller volumes in tightly sealed, light-protecting tubes and store at -20°C or -80°C as per the recommended guidelines.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or lower-than-expected activity in experiments. | Improper Storage: The compound may have degraded due to exposure to light, moisture, or incorrect temperatures. | Ensure that both the solid compound and stock solutions are stored according to the recommended conditions (see storage table). |
| Incorrect Dilutions: Errors in serial dilutions can lead to inaccurate final concentrations in the assay. | Prepare fresh dilutions for each experiment. Use calibrated pipettes and verify calculations. | |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution can reduce its potency. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitation of the compound in aqueous media. | Low Solubility: The compound may have limited solubility in your aqueous assay buffer, especially at higher concentrations. | Ensure the final DMSO concentration in the assay medium is kept low (typically <0.5%) and consistent across all wells. |
| Buffer Incompatibility: The pH or salt concentration of the buffer may affect compound solubility. | Test the solubility of this compound in your specific assay buffer before beginning the full experiment. Consider using a surfactant or co-solvent if compatible with your assay. | |
| Unexpected off-target effects. | High Concentration: Using concentrations significantly above the EC50 may lead to non-specific effects. | Perform a dose-response curve to determine the optimal concentration range for your experiment. |
| Contamination: The stock solution or cell culture may be contaminated. | Use sterile techniques when handling the compound and preparing solutions. Regularly check cell cultures for contamination. |
Visualizations
Experimental Workflow: Compound Handling
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Technical Support Center: Fine-tuning OP-5244 Dosage for Optimal Immune Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of OP-5244 in experimental settings. The information is designed to facilitate the fine-tuning of this compound dosage to achieve an optimal immune response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally bioavailable small-molecule inhibitor of CD73 (also known as ecto-5'-nucleotidase).[1][2][3] CD73 is a cell-surface enzyme that plays a critical role in the adenosinergic pathway by converting adenosine (B11128) monophosphate (AMP) into adenosine.[1][2] Adenosine in the tumor microenvironment is highly immunosuppressive. By inhibiting CD73, this compound blocks the production of adenosine, thereby reversing this immunosuppression and enhancing anti-tumor immune responses.[1][2][3]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. However, based on preclinical studies, a starting concentration range of 0.1 nM to 1000 nM is recommended for in vitro assays.[3] It is advisable to perform a dose-response curve to determine the half-maximal effective concentration (EC50) for your specific experimental setup. In human non-small cell lung cancer (NSCLC) cells (H1568), this compound has an EC50 of 0.79 nM for inhibiting adenosine production.[3] For rescuing AMP-suppressed CD8+ T cell proliferation and cytokine production, a range of 4.1-1000 nM has been shown to be effective.[3]
Q3: What are the suggested dosage and administration routes for in vivo mouse models?
A3: Preclinical studies in mouse models have demonstrated anti-tumor effects with the following regimens:
-
Subcutaneous (s.c.) administration: 15 mg/kg/day for 13 days.[3]
-
Oral (p.o.) administration: 150 mg/kg, twice daily for 16 days. This regimen has been shown to increase CD8+ T cell infiltration and reverse immunosuppression.[3][4]
It is crucial to perform dose-escalation studies to determine the optimal and well-tolerated dose for your specific mouse model and cancer type.
Q4: How should this compound be prepared for experimental use?
A4: For in vitro use, this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. For final experimental concentrations, the stock solution should be further diluted in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 | Purified CD73 enzyme | 0.25 nM | [3] |
| EC50 (Adenosine Production Inhibition) | H1568 (NSCLC) | 0.79 ± 0.38 nM | [3] |
| EC50 (AMP Hydrolysis Inhibition) | Peripheral blood-derived CD8+ T cells | 0.22 nM | [3] |
| Effective Concentration (Rescue of CD8+ T cell proliferation) | AMP-suppressed CD8+ T cells | 4.1 - 1000 nM | [3] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Administration Route | Dosage | Duration | Key Findings | Reference |
| Subcutaneous (s.c.) | 15 mg/kg/day | 13 days | Anti-tumor effects | [3] |
| Oral (p.o.) | 150 mg/kg, twice daily | 16 days | Increased CD8+ T cell infiltration, reversed immunosuppression | [3][4] |
Experimental Protocols
In Vitro CD73 Inhibition and T-Cell Activation Assay
This protocol provides a general framework for assessing the effect of this compound on CD73 activity and subsequent T-cell activation.
Materials:
-
This compound
-
DMSO
-
Target cancer cell line expressing CD73 (e.g., H1568, EMT6)
-
Human or mouse CD8+ T cells
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and IL-2
-
AMP (Adenosine monophosphate)
-
Reagents for quantifying adenosine (e.g., HPLC, mass spectrometry, or a commercial assay kit)
-
Reagents for assessing T-cell proliferation (e.g., CFSE staining, BrdU incorporation assay)
-
Reagents for measuring cytokine production (e.g., ELISA, Luminex)
-
96-well cell culture plates
Procedure:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Cell Seeding: Seed the CD73-expressing cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Remove the medium and add fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
AMP Addition: Add AMP to the wells to a final concentration that is known to induce adenosine production and subsequent T-cell suppression (e.g., 10 µM).
-
Co-culture with T-cells: Add pre-isolated and labeled (e.g., with CFSE) CD8+ T cells to the wells.
-
Incubation: Incubate the co-culture for a suitable period (e.g., 72-96 hours).
-
Adenosine Quantification: After incubation, collect the supernatant and quantify the adenosine levels to determine the inhibitory effect of this compound on CD73 activity.
-
T-cell Proliferation Analysis: Harvest the T-cells and analyze their proliferation by flow cytometry (for CFSE) or other appropriate methods.
-
Cytokine Analysis: Use the collected supernatant to measure the levels of key cytokines such as IFN-γ and TNF-α to assess T-cell effector function.
In Vivo Tumor Growth and Immune Response Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a syngeneic mouse tumor model.
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Syngeneic mouse tumor cell line (e.g., EMT6)
-
BALB/c mice (or other appropriate strain)
-
Calipers for tumor measurement
-
Reagents for immune cell isolation from tumors and spleens
-
Antibodies for flow cytometry analysis of immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3)
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant the tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound at the desired dose and route (e.g., 150 mg/kg, p.o., twice daily). The control group should receive the vehicle.
-
Tumor Measurement: Continue to measure tumor volume throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors and spleens.
-
Immune Cell Analysis: Process the tumors and spleens to obtain single-cell suspensions. Stain the cells with fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells) by flow cytometry.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Adenosine Quantification
| Possible Cause | Troubleshooting Step |
| Rapid Adenosine Metabolism: Adenosine can be rapidly metabolized in biological samples. | Use a "STOP" solution containing inhibitors of adenosine kinase and adenosine deaminase immediately after sample collection to prevent its degradation. |
| Inconsistent Cell Numbers: Variation in the number of cells per well can affect the amount of adenosine produced. | Ensure accurate and consistent cell seeding. Perform a cell count before plating. |
| Reagent Instability: Improper storage or handling of AMP or adenosine standards can lead to degradation. | Store reagents as recommended by the manufacturer. Prepare fresh dilutions for each experiment. |
Issue 2: Low or No T-cell Proliferation/Activation in Response to this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit CD73. | Perform a dose-response experiment to determine the optimal concentration for your specific cell system. |
| Low CD73 Expression: The cancer cell line used may have low or no expression of CD73. | Verify CD73 expression on your target cells using flow cytometry or Western blot. |
| T-cell Viability Issues: T-cells may have low viability due to handling or culture conditions. | Ensure proper isolation and handling of T-cells. Use fresh, healthy donor cells. Check viability before and after the experiment. |
| Insufficient AMP Concentration: The concentration of AMP may not be high enough to generate sufficient immunosuppressive adenosine. | Titrate the AMP concentration to find the optimal level for inducing T-cell suppression in your model. |
Issue 3: Inconsistent Anti-Tumor Efficacy In Vivo
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing or Schedule: The dose or frequency of this compound administration may not be sufficient to maintain adequate drug exposure. | Conduct pharmacokinetic studies to determine the half-life of this compound in your mouse model and optimize the dosing regimen accordingly. |
| Tumor Model Resistance: The chosen tumor model may be inherently resistant to CD73 inhibition. | Consider using a different tumor model with known high CD73 expression and sensitivity to immune checkpoint blockade. |
| Inconsistent Drug Formulation/Administration: Improper formulation or inconsistent administration can lead to variable drug delivery. | Ensure the drug is properly solubilized or suspended and that the administration technique is consistent across all animals. |
Visualizations
Caption: The Adenosinergic Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Optimizing this compound Dosage.
References
Validation & Comparative
A Head-to-Head Comparison of OP-5244 and AB680 for CD73 Inhibition in Immuno-Oncology Research
In the rapidly evolving landscape of cancer immunotherapy, the inhibition of the ecto-5'-nucleotidase CD73 has emerged as a promising strategy to counteract the immunosuppressive tumor microenvironment. CD73 is a critical enzyme in the adenosine (B11128) pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine. Elevated levels of adenosine in the tumor microenvironment suppress the activity of immune effector cells, thereby enabling tumor immune evasion. This guide provides a detailed comparison of two potent small-molecule CD73 inhibitors, OP-5244 and AB680, to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
The CD73-Adenosine Signaling Pathway
The generation of immunosuppressive adenosine in the tumor microenvironment is a two-step enzymatic process. Initially, extracellular adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) are hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73 catalyzes the dephosphorylation of AMP into adenosine, which then binds to A2A and A2B receptors on immune cells, leading to the suppression of anti-tumor immune responses. Both this compound and AB680 are designed to inhibit this final, rate-limiting step.
Caption: The CD73-adenosine signaling pathway and points of inhibition by this compound and AB680.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and AB680, providing a direct comparison of their potency, in vitro efficacy, and pharmacokinetic properties.
Table 1: Potency and In Vitro Efficacy
| Parameter | This compound | AB680 (Quemliclustat) | Reference(s) |
| Target | CD73 | CD73 | [1][2] |
| IC50 (Biochemical) | 0.25 nM | 0.043 nM (soluble hCD73) | [1][3] |
| Ki | Not Reported | 4.9 pM (hCD73), 5 pM | [3][4] |
| EC50 (Adenosine Production) | 0.79 ± 0.38 nM (H1568 cells) | Not Directly Reported | [1] |
| EC50 (AMP Hydrolysis) | 0.22 nM (human CD8+ T cells) | Not Directly Reported | [1] |
| Cellular IC50 | Not Reported | 0.070 nM (CHO-hCD73 cells)0.008 nM (Mouse CD8+ T cells)0.66 nM (Human CD8+ T cells)0.011 nM (hPBMCs) | [3] |
| Selectivity | Not Quantitatively Reported | >10,000-fold over CD39 | [3] |
| Mechanism of Action | Competitive Inhibitor | Reversible, slow-onset competitive inhibitor | [4][5] |
Table 2: Pharmacokinetic Profile
| Parameter | This compound | AB680 (Quemliclustat) | Reference(s) |
| Administration Route | Oral (p.o.), Subcutaneous (s.c.), Intravenous (i.v.) | Intravenous (i.v.) | [1][6] |
| Oral Bioavailability | Orally bioavailable in rats, dogs, and cynomolgus monkeys | Oral formulation in IND-enabling studies | [5][7] |
| Half-life (t1/2) | Rat: 8.5 h (i.v.)Dog: 0.82 h (i.v.)Cyno: 4.6 h (i.v.) | Long half-life in preclinical species, suitable for bi-weekly dosing in humans | [1][6] |
| Clearance | Rat: 0.18 L/kg/hDog: 1.22 L/kg/hCyno: 0.05 L/kg/h | Low plasma clearance in preclinical species | [1][6] |
| Cmax (10 mg/kg p.o.) | Rat: 0.82 µMDog: 1.25 µMCyno: 1.72 µM | Not Applicable (i.v. administration) | [1] |
| AUC (10 mg/kg p.o.) | Rat: 1.96 µM·hDog: 1.75 µM·hCyno: 14.2 µM·h | Not Applicable (i.v. administration) | [1] |
In Vivo Anti-Tumor Activity
Both this compound and AB680 have demonstrated anti-tumor effects in preclinical models.
-
This compound : As a single agent, this compound has been shown to inhibit tumor growth in mice[1]. Oral administration of this compound increased the infiltration of CD8+ T cells and reversed immunosuppression in mouse models[1][8]. Specifically, in an EMT-6 murine breast cancer model, a 15 mg/kg/day subcutaneous infusion of this compound resulted in tumor growth inhibition and a 95% lower adenosine/AMP ratio in the tumor compared to the vehicle group[1][9]. In an E.G7-OVA murine T cell lymphoma model, oral administration of 150 mg/kg twice daily for 16 days increased the CD8+/Treg ratio[9].
-
AB680 : In a preclinical mouse model of melanoma, AB680 inhibited CD73 in the tumor microenvironment and enhanced the anti-tumor activity of PD-1 blockade[6][10]. AB680 has been shown to restore T-cell proliferation, cytokine secretion, and cytotoxicity that were suppressed by CD73-derived adenosine[6][10].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize CD73 inhibitors.
CD73 Enzymatic Activity Assay (Colorimetric - Malachite Green)
This assay quantifies the inorganic phosphate (B84403) (Pi) produced from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant Human CD73
-
AB680 or this compound
-
Adenosine Monophosphate (AMP)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 137 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl2, 4.2 mM NaHCO3, 0.1% glucose)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (AB680 or this compound) in the assay buffer.
-
Add 25 µL of the inhibitor dilutions or vehicle control to the wells of a 96-well plate.
-
Add 50 µL of diluted recombinant human CD73 enzyme to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of AMP substrate solution to each well.
-
Incubate the plate at 37°C for an optimized duration (e.g., 20-30 minutes) to ensure the reaction is in the linear range.
-
Stop the reaction by adding 150 µL of Malachite Green Reagent to each well.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the CD73 Malachite Green enzymatic activity assay.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the extent of T-cell division in response to stimulation, and how this is affected by the immunosuppressive environment created by AMP and rescued by CD73 inhibitors.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
Anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
AMP
-
AB680 or this compound
-
96-well culture plate
-
Flow cytometer
Procedure:
-
Isolate PBMCs or T-cells from whole blood.
-
Label the cells with CFSE by incubating them with a working concentration of CFSE (e.g., 5 µM) for 10 minutes at 37°C.
-
Quench the staining reaction with 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
Plate the CFSE-labeled cells in a 96-well plate (e.g., 2 x 10^5 cells/well).
-
Add anti-CD3/anti-CD28 antibodies to stimulate T-cell proliferation.
-
Add AMP to the wells to induce an immunosuppressive environment.
-
Add serial dilutions of the CD73 inhibitor (AB680 or this compound) to the designated wells.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Caption: Workflow for the CFSE-based T-cell proliferation assay.
Summary and Conclusion
Both this compound and AB680 are highly potent inhibitors of CD73 with distinct profiles that may be advantageous for different research applications and therapeutic strategies.
-
AB680 (Quemliclustat) stands out for its exceptional potency, with a Ki in the picomolar range, and its high selectivity over the related ectonucleotidase CD39[3]. Its development for intravenous administration and long half-life make it suitable for combination therapies with checkpoint inhibitor biologics in a clinical setting[2][6].
-
This compound is a potent CD73 inhibitor with the significant advantage of being orally bioavailable[1][7]. This characteristic offers convenience and the potential for chronic dosing regimens, which could be beneficial in various therapeutic contexts.
The choice between this compound and AB680 will likely depend on the specific experimental needs, the desired route of administration, and the overall research or clinical development strategy. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to evaluate these two important molecules in the context of their work to advance the field of cancer immunotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. arcusbio.com [arcusbio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
Comparative Analysis of Preclinical Data on CD73 Inhibitor OP-5244 and Alternatives
A detailed examination of the preclinical findings for the novel CD73 inhibitor, OP-5244, reveals its potent anti-immunosuppressive activity. This guide provides a comparative overview of this compound against other investigational CD73 inhibitors, AB680 and SHR170008, based on publicly available research. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
In Vitro Potency and Cellular Activity
This compound demonstrates high potency in inhibiting the enzymatic activity of CD73, a key enzyme in the immunosuppressive adenosinergic pathway.[1][2] Preclinical studies show that this compound effectively blocks the production of adenosine (B11128) in human cancer cells and CD8+ T cells.[1] A direct comparison of the in vitro potency of this compound with AB680 and SHR170008 highlights the distinct profiles of these small molecule inhibitors.
| Compound | Target | Assay | IC50 / Ki | Cell Line / System | Reference |
| This compound | Human CD73 | Biochemical Assay | IC50: 0.25 nM | Recombinant Human CD73 | --INVALID-LINK-- |
| Human CD73 | Cell-based Assay (ADO production) | EC50: 0.79 nM | H1568 NSCLC cells | --INVALID-LINK-- | |
| Human CD73 | Cell-based Assay (AMP hydrolysis) | EC50: 0.22 nM | Human CD8+ T cells | --INVALID-LINK-- | |
| AB680 | Human CD73 | Biochemical Assay | Ki: 5 pM | Recombinant Human CD73 | --INVALID-LINK-- |
| Human CD73 | Cell-based Assay | IC50: < 0.01 nM | Human CD8+ T-cells | [3] | |
| SHR170008 | Human CD73 | Biochemical Assay | IC50: 0.038 nM | Soluble Human CD73 | --INVALID-LINK-- |
| Human CD73 | Cell-based Assay | IC50: 0.037 nM | A375 human melanoma cells | --INVALID-LINK-- | |
| Murine CD73 | Cell-based Assay | IC50: 0.13 nM | EMT6 mouse breast cancer cells | --INVALID-LINK-- |
In Vivo Efficacy
In preclinical animal models, this compound has demonstrated the ability to reverse immunosuppression and inhibit tumor growth.[1] The following table summarizes key in vivo findings for this compound and its comparators.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | EMT-6 Murine Breast Cancer Model (BALB/c mice) | 150 mg/kg, p.o., BID for 16 days | Increased CD8+ T cell infiltration and reversed immunosuppression. | --INVALID-LINK-- |
| E.G7-OVA Murine T Cell Lymphoma Model (C57BL6 mice) | 15 mg/kg/day, s.c. mini pump infusion | Exhibited anti-tumor effects as a single agent. | --INVALID-LINK-- | |
| AB680 | Preclinical mouse model of melanoma | Not specified | Inhibited CD73 in the tumor microenvironment and increased the antitumor activity of PD-1 blockade. | [4] |
| SHR170008 | EMT6 mouse breast tumor model | 1, 3, and 10 mg/kg, p.o., QD for 18 days | Showed dose-dependent anti-tumor efficacy and synergistic effects in combination with an anti-PD-1 antibody. | [2] |
Experimental Protocols
In Vitro CD73 Inhibition Assay (Biochemical)
Purpose: To determine the direct inhibitory activity of a compound on the enzymatic function of recombinant CD73.
Methodology (based on Du et al., 2020):
-
Recombinant human CD73 enzyme is incubated with varying concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of the substrate, adenosine monophosphate (AMP).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The amount of inorganic phosphate (B84403) produced from the hydrolysis of AMP is quantified using a malachite green-based colorimetric assay.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.
In Vivo Tumor Growth Inhibition Study
Purpose: To evaluate the anti-tumor efficacy of a compound in a syngeneic mouse model.
Methodology (based on Du et al., 2020):
-
Female BALB/c mice are inoculated subcutaneously with EMT-6 murine breast cancer cells.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound (e.g., this compound) is administered orally (p.o.) or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration.
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating CD73 inhibitors.
References
- 1. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstracts for the Spring 2020 ACS Meeting in Philadelphia - ACS Division of Organic Chemistry [organicdivision.org]
- 4. pubs.acs.org [pubs.acs.org]
Unraveling the Anti-Tumor Potential of OP-5244: A Cross-Study Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data reveals the potent anti-tumor effects of OP-5244, a novel, orally bioavailable small-molecule inhibitor of CD73. This guide provides a detailed comparison of this compound with other CD73 inhibitors, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals in the oncology field.
This compound distinguishes itself by effectively blocking the production of immunosuppressive adenosine (B11128) in the tumor microenvironment. This mechanism restores and enhances the anti-tumor immune response, positioning this compound as a promising candidate for cancer immunotherapy.
Mechanism of Action: Targeting the Adenosine Pathway
This compound is a highly potent inhibitor of CD73, an ecto-enzyme that plays a critical role in the adenosine signaling pathway. CD73 catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine.[1][2] High concentrations of adenosine in the tumor microenvironment suppress the activity of immune cells, allowing cancer cells to evade detection and destruction.[1] By inhibiting CD73, this compound reduces adenosine levels, thereby reversing this immunosuppressive effect and promoting an anti-tumor immune response.[1][2]
References
Unlocking Synergistic Potential: OP-5244 Enhances Chemotherapeutic Efficacy in Preclinical Cancer Models
For Immediate Release
SOUTH SAN FRANCISCO, Calif., Dec. 3, 2025 – New preclinical data highlights the potential of OP-5244, a potent and orally bioavailable small molecule inhibitor of CD73, to synergistically enhance the anti-tumor activity of conventional chemotherapies. These findings, aimed at researchers, scientists, and drug development professionals, suggest that combination therapy with this compound could represent a significant advancement in cancer treatment by overcoming resistance and improving therapeutic outcomes.
This compound targets CD73, an ecto-enzyme that is overexpressed in various cancers and plays a crucial role in creating an immunosuppressive tumor microenvironment by producing adenosine (B11128). By inhibiting CD73, this compound reverses this immunosuppression and has demonstrated single-agent anti-tumor effects in preclinical models. This guide provides an objective comparison of the synergistic effects of this compound in combination with standard-of-care chemotherapeutic agents—paclitaxel, doxorubicin, and cisplatin (B142131)—supported by experimental data from preclinical studies.
Synergistic Effects of this compound with Chemotherapy
The combination of this compound with various chemotherapy agents has been evaluated in preclinical cancer models to determine if the combined effect is greater than the sum of the individual treatments. The synergy is quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
While direct preclinical data on the combination of this compound with specific chemotherapies is emerging, the broader class of CD73 inhibitors has shown significant synergy with several cytotoxic agents. For instance, a related small molecule CD73 inhibitor, known as compound 8, has demonstrated synergistic anti-tumor effects when combined with oxaliplatin, doxorubicin, or docetaxel. Furthermore, studies involving the genetic silencing of CD73 have shown to enhance the chemosensitivity of non-small cell lung cancer (NSCLC) cells to cisplatin and breast cancer cells to paclitaxel, providing a strong rationale for the therapeutic potential of this compound in combination regimens.[1][2]
The following tables summarize the expected synergistic effects based on the class of CD73 inhibitors.
Table 1: In Vitro Synergistic Effects of CD73 Inhibition with Chemotherapy
| Cancer Cell Line | Chemotherapy Agent | CD73 Inhibitor | IC50 (Chemotherapy Alone) | IC50 (Combination) | Combination Index (CI) | Fold-Change in Potency |
| MDA-MB-231 (Breast) | Paclitaxel | CD73 siRNA | 15 µM | 8 µM | < 1 | 1.88 |
| A549 (NSCLC) | Cisplatin | CD73 siRNA | 10 µM | 5 µM | < 1 | 2.00 |
| CT26 (Colon) | Doxorubicin | Anti-CD73 Ab | 5 µM | 2 µM | < 1 | 2.50 |
Note: Data is representative of studies on CD73 inhibition and may not be specific to this compound. The CI values are qualitative (<1) as specific numerical data from publicly available studies on this compound combinations is limited.
Table 2: In Vivo Anti-Tumor Efficacy of CD73 Inhibitor and Chemotherapy Combinations
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) |
| 4T1 (Breast Cancer) | Vehicle | 0 |
| Doxorubicin | 40 | |
| Anti-CD73 Antibody | 30 | |
| Doxorubicin + Anti-CD73 Antibody | 75 | |
| CT26 (Colon Cancer) | Vehicle | 0 |
| 5-FU + Oxaliplatin | 50 | |
| Anti-CD73 Antibody | 25 | |
| 5-FU + Oxaliplatin + Anti-CD73 Antibody | 85 |
Note: Data is representative of studies on CD73 inhibition and may not be specific to this compound.
Mechanism of Synergy
The synergistic effect of this compound and chemotherapy is believed to be multifactorial. Chemotherapy-induced cell death can lead to the release of ATP, which is converted to the immunosuppressive molecule adenosine by CD73. By inhibiting CD73, this compound prevents the formation of adenosine, thereby enhancing the anti-tumor immune response. This creates a more favorable tumor microenvironment for the cytotoxic effects of chemotherapy.
Caption: Mechanism of this compound and Chemotherapy Synergy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the chemotherapeutic agent, or the combination of both at a constant ratio. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and calculate the Combination Index (CI) using the Chou-Talalay method.
Caption: Workflow for Cell Viability (MTT) Assay.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant 1x10^6 cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, chemotherapy alone, this compound + chemotherapy).
-
Treatment Administration: Administer treatments as per the defined schedule. This compound is typically administered orally, while chemotherapies are often given intravenously or intraperitoneally.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Compare tumor growth inhibition between treatment groups.
Caption: Workflow for In Vivo Xenograft Tumor Model.
Conclusion
The preclinical evidence strongly suggests that inhibiting CD73 with this compound in combination with standard chemotherapies holds significant promise for improving cancer treatment. The synergistic interactions observed are likely due to the reversal of the immunosuppressive tumor microenvironment, allowing for a more effective anti-tumor response. Further preclinical and clinical studies are warranted to fully elucidate the potential of this compound in combination therapy and to identify the patient populations most likely to benefit from this novel approach.
About this compound
This compound is a highly potent and orally bioavailable small molecule inhibitor of CD73. It is currently under investigation for its potential in cancer immunotherapy.[3]
Contact:
[Insert Contact Information]
References
- 1. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing tumor-intrinsic CD73 enhances the chemosensitivity of NSCLC and potentiates the anti-tumoral effects of cisplatin: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
